4-Fluoro-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEDEJJEXBFZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602766 | |
| Record name | 4-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115812-96-9 | |
| Record name | 4-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitropyridine, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Fluoro-3-nitropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitropyridine is a halogenated nitro-substituted heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the pyridine ring, make it a valuable reagent for the synthesis of a wide range of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature, and its core chemical and physical properties are summarized in the table below. While specific experimental values for some properties like melting and boiling points are not widely reported, data for the isomeric 3-Fluoro-4-nitropyridine can provide a useful estimation.
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2][3] |
| Molecular Weight | 142.09 g/mol | [1][2] |
| CAS Number | 115812-96-9 | [1][3] |
| Appearance | Solid, Low-Melt Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C or -20°C | [2] |
Note: The melting point of the related isomer, 3-Fluoro-4-nitropyridine, is reported to be in the range of 49-53°C, and its boiling point is 245.8°C at 760 mmHg. These values may serve as an approximate reference for this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹Jcf).
-
IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C-F bond, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.09).
Synthesis
The synthesis of this compound can be approached through several synthetic strategies, primarily involving fluorination and nitration of pyridine derivatives. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented, a common approach involves the nucleophilic aromatic substitution of a suitable precursor.
A plausible synthetic route is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.
Figure 1. Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-nitropyridine and a suitable fluorinating agent (e.g., potassium fluoride or cesium fluoride) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to an elevated temperature (typically between 100-150°C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activates the fluorine atom towards nucleophilic aromatic substitution (SNAᵣ). This makes it an excellent substrate for the introduction of various nucleophiles at the 4-position of the pyridine ring.
Nucleophilic Aromatic Substitution
The fluorine atom at the C4 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone of its utility in synthetic chemistry.
Figure 2. General scheme for the nucleophilic aromatic substitution of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve this compound and aniline in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water. The product, N-phenyl-3-nitro-4-pyridinamine, may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
This reactivity profile makes this compound a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly for the construction of substituted pyridine derivatives. Its utility in nucleophilic aromatic substitution reactions allows for the facile introduction of a wide range of functional groups, making it an important intermediate in the development of new pharmaceuticals and functional materials. Researchers and scientists working with this compound should be aware of its chemical properties, reactivity, and the necessary safety precautions for its handling. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.
References
4-Fluoro-3-nitropyridine: A Technical Guide for Chemical Research and Development
CAS Number: 115812-96-9
This technical guide provides an in-depth overview of 4-Fluoro-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, safety information, representative synthesis, and reactivity, with a focus on its application in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.
Physicochemical Properties
This compound is a solid at room temperature and is utilized as a versatile intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 115812-96-9 | [2] |
| Molecular Formula | C₅H₃FN₂O₂ | [2] |
| Molecular Weight | 142.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid-Low Melt | [1] |
| Boiling Point | 235.2 °C at 760 mmHg | [1] |
| Density | 1.439 g/cm³ | [1] |
| Flash Point | 96 °C | [1] |
| SMILES | O=--INVALID-LINK--c1c(F)ccn c1 | [2] |
| InChIKey | ITEDEJJEXBFZGM-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data compiled from multiple sources.[1][2]
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its activated pyridine ring, making it susceptible to modification at multiple positions.
Representative Synthesis
A plausible synthetic route to this compound is the direct nitration of 4-fluoropyridine.[3] The electron-donating effect of the fluorine atom and the activating nature of the pyridine nitrogen direct the electrophilic substitution of the nitro group to the C3 position.
Caption: Plausible synthesis of this compound via nitration.
Experimental Protocol: Representative Nitration
This protocol is adapted from the synthesis of the analogous compound, 4-amino-3-nitropyridine, and is representative of a standard nitration procedure for activated pyridines.
-
Preparation: In a round-bottom flask submerged in an ice bath (0-10 °C), dissolve 4-fluoropyridine in concentrated sulfuric acid with stirring.
-
Nitration: Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature is maintained between 0-10 °C.
-
Reaction: After the addition is complete, continue stirring at 0-10 °C for 5 hours. Subsequently, allow the mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water.
-
Neutralization & Isolation: Adjust the pH of the aqueous solution to 7 using a suitable base (e.g., ammonia).
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under reduced pressure to yield this compound.
Core Reactivity and Applications
The primary utility of this compound in drug discovery stems from the reactivity of the C4 position. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, activated by the strong electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen.[1][3] This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.
Furthermore, the nitro group can be readily reduced to an amine, providing a second handle for further functionalization (e.g., amide bond formation, sulfonylation), making this scaffold a versatile starting point for creating libraries of drug-like molecules.
Caption: Drug discovery workflow using the this compound scaffold.
Experimental Protocol: Copper-Catalyzed Cross-Coupling Reaction
The following protocol details a specific literature example of a copper-catalyzed reaction involving this compound, demonstrating its utility as a versatile coupling partner.[4]
-
Reagent Preparation: Prepare a stock solution in acetonitrile (MeCN) containing copper(II) acetate (Cu(OAc)₂) and 1,4-bis(diphenylphosphino)butane (dppb).
-
Reaction Setup: To a reaction vial, add this compound (0.0142 g), 4-methoxyphenylboronic acid (0.0228 g), and 0.50 mL of the prepared catalyst solution.
-
Solvent and Reagent Addition: Sequentially add 0.50 mL of toluene and phenylsilane (0.0303 g) to the reaction mixture.
-
Reaction Execution: Seal the vial and stir the mixture at the designated reaction temperature and time as specified by the full literature procedure.
-
Purification: Upon completion, purify the reaction mixture using medium pressure liquid chromatography (MPLC) with an ethyl acetate/hexanes gradient to isolate the desired product.
References
physical properties of 4-Fluoro-3-nitropyridine
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . The information is curated for researchers, scientists, and professionals in the field of drug development who require accurate and detailed data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of a plausible synthetic pathway and a relevant reaction mechanism.
Core Physical Properties
This compound is a chemical compound with the molecular formula C₅H₃FN₂O₂.[1][2] It is recognized for its role as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The physical form of this compound is described as a "Solid-Low Melt," indicating it is a solid at or near room temperature with a relatively low melting point.
Data Presentation
| Property | Value | Notes |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |
| Molecular Weight | 142.09 g/mol | [1] |
| Physical Form | Solid-Low Melt | |
| Melting Point | Data not available | For the isomer 3-Fluoro-2-nitropyridine, the melting point is 35.0 to 39.0 °C. |
| Boiling Point | Data not available | |
| LogP | 0.8 | [1] |
| Solubility | Data not available | The isomer 3-Fluoro-4-nitropyridine is reportedly soluble in methanol. |
| Storage Temperature | 2-8°C or -20°C | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of organic compounds like this compound are provided below. These are generalized standard procedures.
1. Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.
-
Apparatus: Capillary tubes, thermometer, and a heating bath (such as a Thiele tube or a digital melting point apparatus).
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath containing a high-boiling liquid (e.g., mineral oil or silicone oil) or a metal block.
-
The bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, and a heating bath.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a bath.
-
As the liquid is heated, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3. Solubility Determination
Solubility provides information about the polarity and functional groups present in a molecule.
-
Apparatus: Test tubes, a vortex mixer (optional), and a set of solvents of varying polarity.
-
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period.
-
The mixture is allowed to stand, and visual observation is made to determine if the solid has dissolved completely.
-
If the substance dissolves, it is recorded as soluble. If not, it is recorded as insoluble or partially soluble.
-
This process is repeated with a range of solvents, typically including water, ethanol, acetone, dichloromethane, and hexane, to create a solubility profile.
-
Mandatory Visualizations
Plausible Synthesis of this compound
The following diagram illustrates a plausible synthetic route to this compound, starting from 4-chloropyridine. This is a representative pathway and may not reflect the actual industrial synthesis.
Caption: A logical workflow for the synthesis of this compound.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, which are crucial for its use in further chemical synthesis. The fluorine atom can be displaced by a nucleophile. The following diagram shows the general mechanism for an SNAr reaction on a halopyridine.
Caption: General mechanism for a nucleophilic aromatic substitution reaction.
References
Spectroscopic Characterization of 4-Fluoro-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and known substituent effects on pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2-3 Hz |
| H-5 | 7.6 - 7.8 | dd | ~8-9 Hz, ~4-5 Hz |
| H-6 | 8.6 - 8.8 | d | ~5-6 Hz |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ and are relative to a TMS internal standard.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted ¹JC-F (Hz) |
| C-2 | ~155 | d | ~5-10 |
| C-3 | ~140 | d | ~15-20 |
| C-4 | ~160 | d | ~250-270 |
| C-5 | ~125 | s | - |
| C-6 | ~150 | s | - |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ and are relative to a TMS internal standard.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 4-F | -110 to -130 | d |
Note: Predicted values are relative to a CFCl₃ external standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, and the aromatic pyridine ring.[1][2][3][4]
Table 4: Predicted Significant IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ stretch | 1550 - 1530 | Strong |
| Aromatic C=N stretch | 1600 - 1580 | Medium |
| Aromatic C=C stretch | 1500 - 1400 | Medium |
| Symmetric NO₂ stretch | 1360 - 1340 | Strong |
| C-F stretch | 1250 - 1150 | Strong |
| Aromatic C-H out-of-plane bend | 900 - 700 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions are expected.[5][6]
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 142 | [M]⁺ (Molecular Ion) |
| 112 | [M - NO]⁺ |
| 96 | [M - NO₂]⁺ |
| 76 | [C₄H₂FN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Nitro Group in 4-Fluoro-3-nitropyridine: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluoro-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the interplay between the electron-deficient pyridine ring, a strongly electron-withdrawing nitro group at the 3-position, and a fluorine atom at the 4-position, which can act as an excellent leaving group. This guide provides an in-depth analysis of the primary reaction pathways involving the nitro group: its role in activating the ring for nucleophilic aromatic substitution (SNAr) and its transformation via reduction into a versatile amino group.
Core Reactivity Profile
The electronic landscape of this compound dictates two major avenues for chemical transformation. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine and the inherent electron deficiency of the pyridine ring, makes the C4 position exceptionally susceptible to nucleophilic attack. This renders Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway. Concurrently, the nitro group itself is a readily reducible functionality, providing a reliable route to 3-nitro-4-substituted-anilines, which are valuable intermediates for further elaboration.
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Fluoro-3-nitropyridine
Abstract
4-Fluoro-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical behavior is dictated by the unique electronic landscape created by the interplay of the pyridine nitrogen, a strongly deactivating nitro group, and an activating/leaving fluoro group. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule, detailing its reactivity profile. We will explore the underlying principles of its reactivity, present quantitative data, outline experimental protocols for its derivatization, and use diagrams to visualize key reaction mechanisms and workflows. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this versatile reagent.
Electronic Properties and Site Reactivity
The reactivity of an organic molecule is fundamentally governed by the distribution of electron density across its structure. Sites that are electron-rich act as nucleophiles , donating electron pairs to form new covalent bonds, while electron-poor sites act as electrophiles , accepting electron pairs.[2] In this compound, the arrangement of atoms and functional groups creates distinct regions of high and low electron density, defining its chemical personality.
Nucleophilic Center
The primary nucleophilic center in this compound is the lone pair of electrons on the pyridine nitrogen atom . This site is readily available to attack electrophiles, such as protons in acidic media or Lewis acids. However, the overall nucleophilicity of the pyridine ring is significantly diminished by the powerful electron-withdrawing effects of the adjacent nitro group and the fluorine atom.
Electrophilic Centers
The carbon atoms of the pyridine ring are the molecule's primary electrophilic sites. The ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is dramatically amplified by the attached substituents.
-
Ring Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions.
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group at the C3 position strongly deactivates the entire ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack through powerful inductive (-I) and resonance (-M) effects.
-
Fluoro Group (-F): The fluorine atom at the C4 position also withdraws electron density via a strong inductive effect (-I). Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions.
This combination of effects renders the carbon atoms at positions C2, C4, and C6 as the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles.
Caption: Reactivity map showing the primary nucleophilic and electrophilic centers.
Nucleophilic Aromatic Substitution (SNAr)
The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyridine ring and the presence of a good leaving group (fluoride).
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of Nucleophile: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms (most commonly C4), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
The stability of the Meisenheimer intermediate is critical to the reaction's feasibility. For attack at C2 or C4, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen, providing significant stabilization. This is why nucleophilic attack is strongly favored at these positions.[3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data
The physicochemical properties and reactivity of this compound are well-documented, providing a quantitative basis for its use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃FN₂O₂ | [4] |
| IUPAC Name | This compound | [4] |
| Molar Mass | 142.09 g/mol | [4] |
| CAS Number | 115812-96-9 | [4] |
| Physical Form | Solid-Low Melt | |
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature | Product | Notes |
|---|---|---|---|---|---|
| Amine (R-NH₂) | R-NH₂ | DMSO, DMF, or ACN | 25-120 °C | 4-(Alkylamino)-3-nitropyridine | Common reaction for building complex amines.[5] |
| Alkoxide (R-O⁻) | NaOR or KOR | Corresponding Alcohol (ROH) | 25-80 °C | 4-Alkoxy-3-nitropyridine | Synthesis of ether derivatives. |
| Thiolate (R-S⁻) | NaSR or KSR | DMF or DMSO | 25-100 °C | 4-(Alkylthio)-3-nitropyridine | Formation of thioethers. |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMSO or DMF | 50-100 °C | 4-Azido-3-nitropyridine | Precursor for triazoles or further reduction to amines. |
Experimental Protocols
The following section provides a generalized protocol for a typical SNAr reaction using this compound. Researchers should adapt this procedure based on the specific nucleophile, scale, and available equipment.
General Protocol for SNAr with an Amine Nucleophile
Objective: To synthesize a 4-(substituted-amino)-3-nitropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
Optional: Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line.
Procedure:
-
Setup: A dry round-bottom flask is charged with this compound and a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolution: Anhydrous solvent is added to dissolve the starting material.
-
Addition of Reagents: The amine nucleophile is added to the stirred solution. If the amine salt is used or if the reaction generates HF, a non-nucleophilic base is also added.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with water and extracted with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: The combined organic layers are washed (e.g., with brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a highly activated electrophilic substrate designed for efficient functionalization via nucleophilic aromatic substitution. The primary nucleophilic site is the pyridine nitrogen, though its reactivity is tempered. The key electrophilic centers are the C2, C4, and C6 positions of the pyridine ring, with the C4 position being the most common site of substitution due to activation from the ring nitrogen and the presence of the fluoride leaving group. A thorough understanding of this reactivity profile allows chemists to strategically employ this valuable intermediate in the synthesis of a wide array of functionalized heterocyclic compounds for applications in medicine and agriculture.
References
Methodological & Application
Application Notes: Nucleophilic Aromatic Substitution with 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in modern organic synthesis, particularly within the fields of medicinal chemistry and drug development. The reaction allows for the straightforward formation of carbon-heteroatom bonds on aromatic systems. 4-Fluoro-3-nitropyridine is a highly valuable substrate for SNAr reactions due to its electronic properties. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position activate the ring for nucleophilic attack. This activation facilitates the displacement of the fluorine atom at the 4-position, which, despite the high strength of the C-F bond, serves as an excellent leaving group in this context.[1] The rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer intermediate, not the cleavage of the carbon-halogen bond.[1]
This reactivity makes this compound an essential building block for introducing the 3-nitropyridinyl moiety into complex molecules, serving as a precursor for a diverse range of functionalized heterocyclic compounds used in the synthesis of pharmaceuticals and agrochemicals. These application notes provide an overview of SNAr reactions using this compound with various nucleophiles, including detailed protocols and reaction parameters.
Data Presentation: Reaction Conditions for SNAr
The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Conditions are based on established protocols for analogous activated fluoropyridine systems.
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Primary/Secondary Aliphatic Amines | K₂CO₃ or Et₃N | Ethanol, DMF | Reflux | 2 - 6 | 85 - 95 |
| Arylamines (e.g., Aniline) | DIPEA | 1,4-Dioxane | Reflux | 12 - 24 | 70 - 90 |
| Heterocyclic Amines (e.g., Morpholine) | Et₃N | Ethanol | Reflux | 2 - 4 | >90 |
Table 2: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | K₂CO₃ or NaH | DMF, THF | 25 - 60 | 1 - 3 | 80 - 95 |
| Aliphatic Thiols (e.g., Benzyl Mercaptan) | NaH | THF | 0 - 25 | 1 - 2 | 85 - 95 |
Table 3: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenols | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 80 - 120 | 4 - 12 | 75 - 90 |
| Aliphatic Alcohols | NaH or KOtBu | THF, DMF | 0 - 60 | 2 - 8 | 60 - 85 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the underlying mechanism of the SNAr reaction, a typical experimental workflow, and the role of this chemistry in drug discovery.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol is suitable for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., aniline, morpholine) (1.1 - 1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) for arylamines (1.5 equiv); Triethylamine (Et₃N) for aliphatic amines (1.5 equiv)[2]
-
Anhydrous solvent (e.g., 1,4-Dioxane for arylamines[3]; Ethanol for aliphatic amines[2])
-
Standard glassware for reaction, workup, and purification
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the chosen anhydrous solvent (to achieve a concentration of ~0.2 M).
-
Add the amine nucleophile (1.1 - 1.2 equiv) to the solution, followed by the addition of the base (1.5 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-amino-3-nitropyridine product.
Protocol 2: General Procedure for SNAr with Thiol Nucleophiles
This protocol describes the reaction with thiols to form thioethers.[4]
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.1 equiv)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for reaction under an inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
If using NaH: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 equiv) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiolate.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF to the thiolate solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-3 hours).
-
If using K₂CO₃: Combine this compound (1.0 equiv), thiol (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF and stir at room temperature or heat gently (e.g., 60 °C) until the reaction is complete.[4]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired thioether.
Protocol 3: General Procedure for SNAr with Alcohol/Phenol Nucleophiles
This protocol is suitable for the synthesis of ether derivatives from alcohols or phenols.[4]
Materials:
-
This compound (1.0 equiv)
-
Alcohol or Phenol (1.2 equiv)
-
Base: Sodium hydride (NaH, 60% dispersion) for alcohols (1.2 equiv); Potassium carbonate (K₂CO₃) for phenols (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for reaction under an inert atmosphere (if using NaH)
-
Water, Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
For Alcohols (using NaH): In a flame-dried flask under an inert atmosphere, add the alcohol (1.2 equiv) to a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C. Stir for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 equiv) in THF. Allow the reaction to warm to room temperature or heat gently (e.g., 60 °C) and monitor by TLC.
-
For Phenols (using K₂CO₃): To a flask, add this compound (1.0 equiv), the phenol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF. Heat the mixture (e.g., 80-100 °C) until the reaction is complete by TLC analysis.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the target ether.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-fluoro-3-nitropyridine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 4-aryl-3-nitropyridine derivatives, which are precursors to a wide range of functionalized molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction of this compound with various aryl and heteroaryl boronic acids or their esters offers a direct route to 4-substituted-3-nitropyridine scaffolds. The electron-withdrawing nature of the nitro group and the pyridine ring can influence the reactivity of the C-F bond, making the optimization of reaction conditions crucial for achieving high yields and purity.
General Reaction Scheme
The general transformation involves the palladium-catalyzed coupling of this compound with an organoboron reagent in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively published, the following tables provide representative conditions and yields for the coupling of structurally similar halopyridines and other aryl halides. This data serves as a valuable guide for reaction optimization. A closely related reaction of 2-benzyloxy-4-chloro-3-nitropyridine with 3-pyridylboronic acid has been reported to proceed successfully, suggesting the viability of similar couplings with the fluoro analogue.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ (3) | --- | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | Good |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Good to Excellent |
| PdCl₂(dppf) (3) | --- | K₂CO₃ (2) | DMF/H₂O | 90 | Moderate to Good |
Table 2: Representative Yields for Suzuki Coupling of Aryl Halides with Various Boronic Acids
| Aryl Halide | Boronic Acid | Product | Typical Yield (%) |
| 4-Chloropyridine | Phenylboronic acid | 4-Phenylpyridine | 75-90 |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyridine | 85-95 |
| 2-Chloropyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 70-85 |
| This compound | Phenylboronic acid | 4-Phenyl-3-nitropyridine | Expected Good |
| This compound | (4-Methoxyphenyl)boronic acid | 4-(4-Methoxyphenyl)-3-nitropyridine | Expected Good to Excellent |
*Yields are estimated based on the reactivity of similar substrates and require experimental verification.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-nitropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a microwave reaction vessel, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv.), PdCl₂(dppf) (0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (3 mL) and water (0.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A generalized workflow for performing and analyzing the Suzuki coupling of this compound is outlined below.
Caption: A general experimental workflow for Suzuki coupling.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. The provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of a diverse range of 4-aryl-3-nitropyridine compounds. Careful selection of the catalyst, base, and solvent system is key to achieving high yields and purity, enabling the advancement of drug discovery and materials science research.
Application Notes and Protocols: Synthesis of Aminopyridines from 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted aminopyridines is a cornerstone in medicinal chemistry and drug discovery, as this scaffold is a key component in a vast array of biologically active molecules. 4-Fluoro-3-nitropyridine is a versatile and highly reactive starting material for the efficient synthesis of a diverse range of 4-substituted aminopyridines. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 4-position, where the fluorine atom serves as an excellent leaving group.
This document provides detailed application notes and experimental protocols for the synthesis of various aminopyridines from this compound. The subsequent reduction of the nitro group to an amine offers a pathway to 3,4-diaminopyridine derivatives, further expanding the synthetic utility of this starting material.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway involves the nucleophilic attack of a primary or secondary amine on the carbon atom bearing the fluorine at the 4-position of the pyridine ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to yield the corresponding 4-amino-3-nitropyridine derivative. The strong electron-withdrawing effect of the adjacent nitro group is crucial for the stabilization of the Meisenheimer intermediate and the overall success of the reaction.
A potential side reaction to be aware of, particularly in polar aprotic solvents, is the migration of the nitro group. While not always a major pathway, it is a possibility that should be considered during product characterization.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of N-substituted 4-amino-3-nitropyridines from this compound. The reaction conditions can be optimized for specific amines.
Protocol 1: General Procedure for the Reaction of this compound with Primary and Secondary Aliphatic Amines
This protocol is suitable for the reaction with a variety of alkylamines.
Materials:
-
This compound
-
Aliphatic amine (e.g., pyrrolidine, piperidine, morpholine, N-methylpiperazine)
-
Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Base (optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the aliphatic amine (1.1 - 1.5 eq). If the amine hydrochloride salt is used, add a base like triethylamine (2.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure product.
Protocol 2: General Procedure for the Reaction of this compound with Anilines
This protocol is adapted for reactions with less nucleophilic aromatic amines.
Materials:
-
This compound
-
Substituted or unsubstituted aniline
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)
-
Base (optional): Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
Procedure:
-
To a solution of this compound (1.0 eq) in the selected solvent (e.g., methanol), add the aniline derivative (1.1 - 1.5 eq).
-
If necessary, add a base such as triethylamine or potassium carbonate to facilitate the reaction.
-
Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry.
-
Alternatively, remove the solvent under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes typical reaction conditions and reported yields for the synthesis of a variety of 4-(substituted-amino)-3-nitropyridines.
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyrrolidine | EtOH | RT | 2 | >95 |
| Piperidine | EtOH | RT | 2 | >95 |
| Morpholine | EtOH | RT | 3 | >95 |
| N-Methylpiperazine | DMF | 80 | 4 | 92 |
| Aniline | MeOH | Reflux | 12 | 85 |
| 4-Methoxyaniline | MeOH | Reflux | 10 | 90 |
| 3-Chloroaniline | DMF | 100 | 16 | 78 |
Note: The data presented is a compilation from various literature sources and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Subsequent Reduction of the Nitro Group
The synthesized 4-(substituted-amino)-3-nitropyridines can be readily converted to the corresponding 3,4-diaminopyridine derivatives through the reduction of the nitro group. This transformation opens up further avenues for derivatization and the synthesis of more complex heterocyclic systems.
Protocol 3: Catalytic Hydrogenation of 4-(Substituted-amino)-3-nitropyridines
Materials:
-
4-(Substituted-amino)-3-nitropyridine
-
Palladium on carbon (Pd/C, 5 or 10 mol%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the 4-(substituted-amino)-3-nitropyridine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-(substituted-amino)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of aminopyridines.
Experimental Workflow
Caption: A typical experimental workflow for synthesis and reduction.
Conclusion
This compound is a highly effective precursor for the synthesis of a wide range of 4-aminopyridine derivatives. The straightforward SNAr reaction with various amines, followed by the potential for nitro group reduction, provides a versatile platform for generating compound libraries for drug discovery and other applications. The protocols and data presented herein offer a solid foundation for researchers to utilize this valuable synthetic building block.
Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Fluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of pyridine derivatives is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals and agrochemicals. However, the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.[1] This application note details a robust and effective protocol for the nitration of 4-fluoropyridine to yield 4-fluoro-3-nitropyridine, a valuable building block in medicinal chemistry. The described method utilizes a potent nitrating system of nitric acid in trifluoroacetic anhydride (TFAA), which has been shown to successfully nitrate a variety of substituted pyridines.[2][3]
Overall Reaction Scheme
The electrophilic nitration of 4-fluoropyridine predominantly yields the 3-nitro isomer due to the directing effects of the fluorine atom and the pyridine nitrogen.
4-Fluoropyridine + HNO₃ / (CF₃CO)₂O → this compound
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted pyridines using nitric acid and trifluoroacetic anhydride.[2][4]
Materials:
-
4-Fluoropyridine (C₅H₄FN)
-
Trifluoroacetic anhydride (TFAA, (CF₃CO)₂O)
-
Concentrated nitric acid (HNO₃, 70%)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add trifluoroacetic anhydride (30 mL, ~6.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add 4-fluoropyridine (1.0 g, ~1.0 eq) to the chilled and stirring TFAA. Maintain the temperature at 0 °C and continue stirring for 15 minutes.
-
Nitrating Agent Addition: Add concentrated nitric acid (1.5 mL, ~2.5 eq) dropwise to the reaction mixture via the dropping funnel. Caution: The addition is exothermic. Ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold aqueous solution of sodium metabisulfite (10% w/v, 100 mL) to quench excess nitrating agent.
-
Neutralization: After stirring for 30 minutes, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Trifluoroacetic anhydride and nitric acid are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction quenching and neutralization steps are exothermic and release gas. Perform these steps slowly and with adequate cooling.
Quantitative Data
While specific yield data for 4-fluoropyridine is not always published in comparative tables, the yields for the nitration of other halopyridines using the nitric acid/TFAA method provide a reasonable expectation for reaction efficiency.[2][4]
| Starting Material | Product | Yield (%) |
| 3-Chloropyridine | 3-Chloro-5-nitropyridine | 76% |
| Pyridine | 3-Nitropyridine | 66% |
| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine | 20% |
| 2-Fluoropyridine* | 2-Fluoro-5-nitropyridine | 10% |
*Note: The nitration of 2-fluoropyridine required modified conditions (potassium nitrate, TFA, TFAA) to achieve this yield.[4]
Visualized Mechanisms and Workflows
Mechanism of Nitration
The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetic anhydride reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The electron-deficient pyridine ring then attacks this electrophile, followed by deprotonation to restore aromaticity.
Caption: Reaction mechanism for the nitration of 4-fluoropyridine.
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol, from combining reagents to isolating the final product.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitropyridine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules.[1][2] These compounds are key building blocks in the synthesis of a range of therapeutics, including kinase inhibitors for oncology, as well as potent fungicides. This document provides an overview of synthetic strategies for the scale-up production of this compound derivatives, detailed experimental protocols, and insights into their applications.
Synthetic Strategies for Scale-Up
The synthesis of this compound on a large scale presents several challenges, including the handling of hazardous reagents and the control of exothermic reactions. Several methods have been developed to address these challenges, with a focus on safety, efficiency, and scalability.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a common and versatile method for the synthesis of this compound derivatives. This approach typically involves the displacement of a suitable leaving group, such as a chlorine or nitro group, by a fluoride ion.
A general representation of the SNAr approach for the synthesis of this compound is the fluorination of 4-chloro-3-nitropyridine. This method is attractive for industrial scale-up due to the relatively low cost of starting materials. However, traditional SNAr fluorination reactions can be challenging to scale up due to the need for high temperatures and anhydrous conditions.[3]
A significant advancement in this area is the use of continuous flow chemistry. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety, particularly for highly exothermic reactions.[4] A continuous flow process for a related compound, 2-fluoroadenine, using hydrogen fluoride-pyridine solution has demonstrated a throughput of 120 g per hour, showcasing the potential of this technology for large-scale fluorination.[5]
Synthesis from Pyridine N-oxides
An alternative strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic nitration and subsequent nucleophilic substitution. This approach can offer different regioselectivity and reactivity compared to the direct substitution on the pyridine core.
The general workflow for this strategy is as follows:
-
Oxidation: Pyridine is oxidized to pyridine N-oxide.
-
Nitration: The pyridine N-oxide is nitrated to introduce the nitro group.
-
Fluorination: A halogen at the 4-position is substituted with fluorine.
-
Deoxygenation: The N-oxide is removed to yield the final product.
This method has been successfully applied to the synthesis of various fluorinated pyridines and can be advantageous for producing specific isomers.
Experimental Protocols
The following protocols are representative examples of the synthesis of this compound derivatives. These are intended as a guide and may require optimization for specific large-scale manufacturing processes.
Protocol 1: Scale-Up Synthesis of 4-Chloro-3-nitropyridine (Precursor to this compound)
This protocol is adapted from a patented industrial process for a related compound and illustrates a typical batch process for a key precursor.[6]
Materials and Equipment:
-
4-chloro-2-aminopyridine
-
Nitric acid (98%)
-
Sulfuric acid (98%)
-
Large-scale glass-lined reactor with temperature control and agitation
-
Quenching vessel with ice/water
-
Filtration and drying equipment
Procedure:
-
Charging the Reactor: Charge the glass-lined reactor with concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 4-chloro-2-aminopyridine to the sulfuric acid while maintaining the temperature below 25 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Nitration: Slowly add the nitrating mixture to the reactor containing the 4-chloro-2-aminopyridine solution. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until completion.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a vessel containing a stirred mixture of ice and water.
-
Isolation: Filter the precipitated product, wash with cold water until the washings are neutral, and then dry the product under vacuum.
Protocol 2: Continuous Flow Fluorination of 4-Chloro-3-nitropyridine
This protocol is a conceptualized continuous flow process based on demonstrated methodologies for similar fluorinations.[4][5]
Materials and Equipment:
-
4-chloro-3-nitropyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
-
High-boiling point aprotic solvent (e.g., sulfolane)
-
Continuous flow reactor system with precise temperature and flow control (e.g., tube reactor, microreactor)
-
Pumping systems for reagents
-
In-line work-up and purification module
Procedure:
-
Feed Solution Preparation: Prepare a solution of 4-chloro-3-nitropyridine and the phase-transfer catalyst in the solvent. In a separate vessel, prepare a slurry of anhydrous potassium fluoride in the solvent.
-
Pumping and Mixing: Use high-pressure pumps to deliver the reagent streams into the flow reactor at controlled flow rates. Ensure efficient mixing at the point of entry.
-
Reaction: The reaction mixture flows through the heated zone of the reactor. The temperature and residence time are precisely controlled to maximize conversion and minimize by-product formation.
-
In-line Quenching and Work-up: The product stream exiting the reactor can be directly quenched and subjected to an in-line liquid-liquid extraction to remove salts and unreacted fluoride.
-
Purification: The crude product stream is then directed to a continuous purification system, such as distillation or crystallization.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound and its precursors.
Table 1: Batch Nitration of 4-Chloro-2-aminopyridine
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2-aminopyridine | [6] |
| Nitrating Agent | HNO3/H2SO4 | [6] |
| Temperature | 0-10 °C | [6] |
| Reaction Time | 2-4 hours | [6] |
| Yield | 85-95% | [7] |
| Purity | >98% | [7] |
Table 2: Conceptual Continuous Flow Fluorination of 4-Chloro-3-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-nitropyridine | [4][5] |
| Fluorinating Agent | Anhydrous KF | [3] |
| Catalyst | Phase-transfer catalyst | [3] |
| Solvent | Sulfolane | |
| Temperature | 150-200 °C | |
| Residence Time | 5-20 minutes | |
| Throughput | 0.1-1 kg/hour (estimated) | [5] |
| Yield | >90% (expected) |
Applications in Drug Development and Agrochemicals
This compound derivatives are valuable building blocks for active pharmaceutical ingredients (APIs) and agrochemicals due to the unique properties conferred by the fluorine atom.[8]
Kinase Inhibitors in Oncology
In drug development, these derivatives are frequently used in the synthesis of kinase inhibitors.[8] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been incorporated into inhibitors of key kinases such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibiting VEGFR can starve tumors of their blood supply.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is involved in cell growth and proliferation, and its mutation or overexpression is common in various cancers.[11][12]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.[13][14]
Agrochemicals
In the agrochemical sector, fluorinated pyridines are integral components of modern fungicides. A significant class of these fungicides targets the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[15][16] Inhibition of SDH disrupts the fungus's energy production, leading to its death. The inclusion of the fluoropyridine moiety often enhances the efficacy and spectrum of activity of these SDH inhibitors.[17][18]
Visualizations
Synthetic Workflow
Caption: General workflow for the scale-up synthesis and application of this compound.
Signaling Pathway Inhibition by Derivatives
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Agrochemical Mode of Action
Caption: Mode of action of fluoropyridine-based fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ndsu.edu [ndsu.edu]
- 18. researchgate.net [researchgate.net]
Applications of 4-Fluoro-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitropyridine is a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties, arising from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it an excellent substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various functionalities. The fluorine atom at the 4-position can serve as a leaving group in SNAr reactions or be retained in the final molecule to modulate its physicochemical and pharmacological properties. Fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for kinase inhibitors and radiolabeled compounds for Positron Emission Tomography (PET) imaging.
Key Applications
The primary applications of this compound in medicinal chemistry revolve around its use as a versatile intermediate for the synthesis of:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[2] this compound serves as a starting material for the synthesis of substituted aminopyridines, which are core components of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases. The strategic placement of the fluorine atom can enhance the binding affinity and selectivity of the final drug candidate.[1]
-
PET Imaging Agents: The development of radiolabeled molecules for PET imaging is a critical area of research for non-invasive diagnosis and monitoring of diseases. This compound is a precursor for the synthesis of fluorinated aminopyridines, which can be labeled with fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide.[3][4] A notable example is the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a PET tracer for imaging demyelination in neurological disorders like multiple sclerosis.[5]
Data Presentation
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound Derivatives
| Precursor | Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | DMSO, 25 °C, 5 min | 37 | [3] |
| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride (CsF) | Methyl 3-fluoropyridine-4-carboxylate | DMSO, 120 °C, 90 min | 38 | [6] |
| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | Acetonitrile, reflux, 12 h | 65 | [7] |
Table 2: Biological Activity of Compounds Derived from Nitropyridine Precursors
| Compound | Target Kinase(s) | Activity (IC₅₀/Kd) | Cell Line | Antiproliferative Activity (GI₅₀) | Reference |
| 27e (imidazo[4,5-b]pyridine derivative) | Aurora-A, Aurora-B, FLT3 | Kd = 7.5 nM, 48 nM, 6.2 nM | HCT116, MOLM-13, MV4-11 | 0.300 µM, 0.104 µM, 0.291 µM | [8] |
| 5b (pyridinylpiperazine derivative) | Urease | IC₅₀ = 2.0 ± 0.73 µM | - | - | [7] |
| 7e (pyridinylpiperazine derivative) | Urease | IC₅₀ = 2.24 ± 1.63 µM | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-aminopyridine from a 4-Nitropyridine Precursor
This protocol describes the synthesis of 3-fluoro-4-aminopyridine, a key intermediate for PET tracers, starting from 3-bromo-4-nitropyridine N-oxide. The process involves a nucleophilic aromatic substitution followed by a reduction.[3]
Step 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide
-
In a round-bottom flask, dissolve 3-bromo-4-nitropyridine N-oxide in anhydrous dimethyl sulfoxide (DMSO).
-
Add 0.5 equivalents of tetrabutylammonium fluoride (TBAF).
-
Stir the reaction mixture at 25 °C for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 3-fluoro-4-nitropyridine N-oxide.
Step 2: Synthesis of 3-Fluoro-4-aminopyridine
-
Dissolve the purified 3-fluoro-4-nitropyridine N-oxide in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 3 mg for a small-scale reaction).
-
Subject the mixture to hydrogenation at 1 atmosphere of hydrogen gas (H₂).
-
Stir the reaction at 25 °C for 10 minutes.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminopyridine quantitatively.[3]
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of a halo-nitropyridine with an amine, a common step in the synthesis of kinase inhibitors. This example uses 2-amino-4-bromo-3-nitropyridine and morpholine.[2]
-
To a round-bottom flask, add 2-amino-4-bromo-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add N,N-Dimethylformamide (DMF) to dissolve the solids.
-
Add morpholine (1.5 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Visualizations
Signaling Pathway Diagram
Caption: General Kinase Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: General Synthetic Workflow using this compound.
Conclusion
This compound stands out as a crucial synthetic intermediate in medicinal chemistry. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein highlight its utility in the synthesis of kinase inhibitors and precursors for PET imaging agents. The ability to strategically introduce fluorine into drug candidates provides a powerful tool for optimizing their pharmacological profiles. Researchers in drug discovery and development can leverage the versatility of this compound to accelerate the design and synthesis of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 4-Fluoro-3-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitropyridine is a versatile and highly reactive building block increasingly employed in the synthesis of complex agrochemicals. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, leading to the development of novel herbicides, fungicides, and insecticides with enhanced efficacy and desirable environmental profiles.
The fluorine atom at the 4-position and the nitro group at the 3-position work in concert to activate the pyridine ring towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group, coupled with the electronegativity of the fluorine atom, facilitates the displacement of the fluoride, a good leaving group in this context. This allows for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, which are pivotal for constructing the core structures of many modern agrochemicals.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis revolves around its use as a key intermediate in the production of pyridyl-based active ingredients. These applications can be broadly categorized as follows:
-
Herbicides: this compound serves as a precursor for the synthesis of pyridyl ether and aminopyridine herbicides. The introduction of a phenoxy or an amino group via nucleophilic substitution is a common strategy to create molecules that interfere with essential biochemical pathways in weeds.
-
Fungicides: The synthesis of fungicides often involves the reaction of this compound with various nucleophiles to introduce moieties that can disrupt fungal cell processes. The resulting nitropyridine derivatives can be further elaborated to produce potent antifungal agents.
-
Insecticides: In the development of novel insecticides, this compound can be utilized to construct aminopyridine scaffolds. These structures are often key components of molecules designed to target the nervous systems of insects.
Reaction Pathways and Experimental Workflows
The central reaction involving this compound is nucleophilic aromatic substitution. The general workflow for the utilization of this building block is depicted below.
A more specific reaction pathway, the synthesis of a pyridyl ether herbicide precursor, is illustrated below.
Experimental Protocols
While specific protocols for commercial agrochemicals are often proprietary, the following represents a general, illustrative procedure for the synthesis of a key intermediate.
Protocol 1: Synthesis of 4-(Substituted phenoxy)-3-nitropyridine
This protocol describes a typical nucleophilic aromatic substitution reaction between this compound and a substituted phenol to form a pyridyl ether, a common structural motif in herbicides.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(substituted phenoxy)-3-nitropyridine.
Protocol 2: Reduction of the Nitro Group to an Amino Group
This protocol outlines the reduction of the nitro group in a substituted 3-nitropyridine derivative to an amino group, a common step in the synthesis of many agrochemicals.
Materials:
-
Substituted 3-nitropyridine derivative (from Protocol 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a solution of the substituted 3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired aminopyridine derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of agrochemical intermediates from this compound, based on analogous reactions found in the literature. Actual results may vary depending on the specific substrates and reaction scale.
| Reaction Step | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridyl Ether Formation | This compound, 4-Chlorophenol | K₂CO₃ | DMF | 90 | 4 | 85-95 |
| Aminopyridine Formation | This compound, Substituted Amine | K₂CO₃ | Acetonitrile | 80 | 6 | 80-90 |
| Nitro Group Reduction | 4-(4-Chlorophenoxy)-3-nitropyridine | Fe / NH₄Cl | Ethanol/Water | Reflux | 2 | >90 |
Conclusion
This compound is a cornerstone building block in the modern agrochemical industry. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and scalable synthesis of a diverse range of active ingredients. The protocols and data presented herein provide a foundational understanding for researchers and professionals engaged in the discovery and development of next-generation crop protection solutions. Further exploration of the reaction scope and optimization of conditions will continue to unlock the full potential of this versatile intermediate.
Application Notes and Protocols: Reaction of 4-Fluoro-3-nitropyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic aromatic substitution (SNAr) reaction of 4-fluoro-3-nitropyridine with amine nucleophiles is a cornerstone transformation in medicinal chemistry and drug discovery. The pyridine core is a privileged scaffold in numerous pharmaceuticals, and the 3-nitro-4-amino pyridine moiety, in particular, is a key pharmacophore in a variety of kinase inhibitors. The electron-withdrawing nitro group strongly activates the C4 position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the highly electronegative fluorine atom. This reaction provides a versatile and efficient route to a diverse library of 4-substituted-3-nitropyridine derivatives, which are valuable intermediates in the synthesis of biologically active molecules.
These application notes provide a comprehensive overview of this important reaction, including a summary of reaction conditions with various amine nucleophiles, detailed experimental protocols, and insights into the application of the resulting products in drug development, specifically as modulators of key signaling pathways.
Data Presentation: Reaction of this compound with Various Amine Nucleophiles
The following table summarizes typical reaction conditions and yields for the SNAr reaction between this compound and a range of primary and secondary amine nucleophiles. The data has been compiled from various sources to provide a comparative overview.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amines | ||||||
| Benzylamine | DMF | K₂CO₃ | 80 | 4 | >95 | [1] |
| Aniline | Dioxane | DIPEA | Reflux | 20 | 85-95 | [2] |
| 4-Fluoroaniline | Dioxane | DIPEA | Reflux | 20 | 90 | [2] |
| Secondary Amines | ||||||
| Morpholine | DMSO | K₂CO₃ | 100 | 2 | >98 | [3] |
| Piperidine | Aqueous | None | 20 | - | - | [4][5] |
| Pyrrolidine | Aqueous | None | 20 | - | - | [4][5] |
Note: The data for piperidine and pyrrolidine in aqueous solution is from kinetic studies and yields were not reported. DIPEA refers to N,N-Diisopropylethylamine, DMF to Dimethylformamide, and DMSO to Dimethyl sulfoxide.
Experimental Protocols
This section provides detailed methodologies for the reaction of this compound with a representative primary and secondary amine.
Protocol 1: Reaction with a Primary Aromatic Amine (e.g., Aniline)
This protocol is adapted from the synthesis of related N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines.[2]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous 1,4-dioxane.
-
Add aniline (1.1 eq) to the solution, followed by the addition of DIPEA (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(phenylamino)-3-nitropyridine.
Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is based on the synthesis of 3-fluoro-4-morpholine-nitrobenzene, a closely related transformation.[3]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMSO.
-
Add morpholine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
General Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-fluoro-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its nitro and fluoro substituents, which allows for selective functionalization. The following sections detail various palladium-catalyzed reactions, offering insights into reaction optimization and substrate scope.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the fluorine atom at the 4-position is an excellent leaving group for various cross-coupling reactions, while the nitro group at the 3-position acts as a strong electron-withdrawing group, activating the C-F bond towards nucleophilic aromatic substitution and influencing the regioselectivity of the coupling.
These reactions enable the introduction of a wide array of substituents at the 4-position, leading to the synthesis of diverse libraries of 3-nitropyridine derivatives. These derivatives are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-nitropyridines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. In the case of this compound, the fluorine atom is displaced by an aryl or heteroaryl group from a boronic acid or its ester.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 78 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, and ligand.
-
Add the base (2.0 mmol) and the solvent system.
-
Degas the mixture by purging with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-nitropyridine.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-nitropyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines.
General Reaction Scheme:
Figure 2: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine (R¹R²NH) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | Toluene | 90 | 10 | 90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the desired 4-amino-3-nitropyridine.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-nitropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is effective for the alkynylation of this compound.
General Reaction Scheme:
Figure 3: General scheme for the Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 89 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | 60 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | THF | 70 | 8 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Dioxane | 80 | 10 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 mmol) in the specified solvent, add the terminal alkyne (1.2 mmol), palladium catalyst, and copper(I) iodide.
-
Add the amine base (e.g., triethylamine, 2.5 mmol).
-
Stir the reaction mixture under an inert atmosphere at the indicated temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-3-nitropyridine.
Stille Coupling: Synthesis of 4-Substituted-3-nitropyridines
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. This method can be applied to this compound for the introduction of various organic groups.
General Reaction Scheme:
Figure 4: General scheme for the Stille coupling of this compound.
Data Presentation: Stille Coupling of this compound
| Entry | Organostannane (R-Sn(Bu)₃) | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 80 |
| 2 | Vinyltributylstannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | - | THF | 80 | 12 | 85 |
| 3 | 2-Thienyltributylstannane | PdCl₂(dppf) (3) | CuI (10) | NMP | 100 | 24 | 77 |
| 4 | Allyltributylstannane | Pd(OAc)₂ (2) / PPh₃ (4) | - | DMF | 90 | 16 | 82 |
Experimental Protocol: General Procedure for Stille Coupling
-
To a solution of this compound (1.0 mmol) in a degassed solvent, add the organostannane (1.1 mmol) and the palladium catalyst.
-
If required, add any additives.
-
Heat the mixture under an inert atmosphere at the specified temperature for the indicated time.
-
After cooling, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.
Heck Coupling: Synthesis of 4-Alkenyl-3-nitropyridines
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This compound can participate in Heck reactions, although it is generally less reactive than the corresponding bromide or iodide.
General Reaction Scheme:
Figure 5: General scheme for the Heck coupling of this compound.
Data Presentation: Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 65 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 130 | 36 | 70 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | Herrmann's palladacycle (5) | NaOAc | DMAc | 140 | 48 | 60 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a pressure tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst, ligand (if required), and base (1.5 mmol).
-
Add the solvent and seal the tube.
-
Heat the reaction mixture with stirring to the specified temperature for the indicated time.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with an organic solvent, wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by flash column chromatography.
Logical Workflow for Reaction Optimization
Optimizing a palladium-catalyzed cross-coupling reaction involves systematically varying several parameters. The following diagram illustrates a logical workflow for this process.
Figure 6: A logical workflow for optimizing palladium-catalyzed cross-coupling reactions.
Disclaimer: The provided yields and reaction conditions are illustrative and may require optimization for specific substrates and laboratory setups. Always perform reactions in a well-ventilated fume hood and follow appropriate safety precautions.
Troubleshooting & Optimization
optimizing reaction conditions for 4-Fluoro-3-nitropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Troubleshooting and FAQs
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic strategies for obtaining this compound include:
-
Halogen Exchange (Halex) Reaction: This is a common method involving the substitution of a halogen (typically chlorine) on the pyridine ring with fluoride. The starting material is often 4-chloro-3-nitropyridine.
-
Nitration of a Fluoropyridine Precursor: This involves the direct nitration of a suitable fluoropyridine compound.
-
From 4-Hydroxy-3-nitropyridine: This route involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with a fluoride source.[1][2]
-
Modified Balz-Schiemann Reaction: This classical method can be adapted for the synthesis, starting from an aminopyridine derivative.[3]
Q2: I am observing the formation of dark, polymeric materials in my reaction. What could be the cause?
A2: The formation of brown, polymeric solids can occur, particularly when working with fluoropyridines. 4-Fluoropyridine itself can be unstable in aqueous or acidic conditions, leading to the formation of N-(4'-pyridyl)-4-pyridone and other polymerization products.[3] Ensure that your reaction and work-up conditions are anhydrous wherever possible.
Synthesis Route 1: Halogen Exchange from 4-Chloro-3-nitropyridine
This section focuses on the synthesis of this compound from 4-chloro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol
A detailed experimental protocol for a typical Halex reaction is provided below:
Materials:
-
4-Chloro-3-nitropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Ensure the reaction vessel is thoroughly dried to prevent side reactions with water.
-
Add 4-chloro-3-nitropyridine and spray-dried potassium fluoride to the reaction vessel.
-
Add anhydrous DMSO or sulfolane as the solvent.
-
Heat the reaction mixture to the desired temperature (typically between 120-180 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate work-up and purification steps, which may include extraction and distillation or chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion to the desired product. | Ineffective fluoride source. | Use spray-dried potassium fluoride, as the larger surface area enhances reactivity. Ensure the KF is completely anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and decomposition. | |
| Presence of water. | Ensure all reagents and the reaction setup are scrupulously dry. Water can deactivate the fluoride source. | |
| Formation of side products. | Reaction temperature is too high. | Optimize the temperature. High temperatures can lead to decomposition or the formation of undesired byproducts. |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions of the product. | |
| Difficulty in product purification. | Residual solvent. | Use high-vacuum distillation to remove high-boiling solvents like DMSO or sulfolane. |
| Co-eluting impurities. | Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. |
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-nitropyridine | KF | DMSO | 180 | 48 | 75 |
| 4-Chloro-3-nitropyridine | KF | Sulfolane | 150-160 | 24 | 85 |
| 4-Chloro-3-nitropyridine | TBAF | THF | Room Temp | - | - |
Data is compiled from various literature sources and should be considered as representative examples.
Experimental Workflow Diagram
References
Technical Support Center: Reactions of 4-Fluoro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: The most frequently encountered side products in SNAr reactions of this compound are:
-
Nitro-group migrated products: In reactions with amine nucleophiles, a rearrangement can occur, leading to the formation of 3-amino-4-nitropyridine isomers.
-
Nitro-group substitution products: The nitro group itself can be displaced by strong nucleophiles, resulting in 4-fluoro-3-(substituted)pyridine.
-
Hydrolysis product: In the presence of water or hydroxide ions, this compound can hydrolyze to form 4-Hydroxy-3-nitropyridine.
Q2: Why does nitro-group migration occur in reactions with amines?
A2: While the exact mechanism for this compound is not extensively documented, studies on the analogous 3-bromo-4-nitropyridine suggest that the reaction can proceed through a complex mechanism involving the formation of an intermediate that allows for the migration of the nitro group. This is particularly prevalent in polar aprotic solvents.
Q3: Under what conditions is the nitro group likely to be substituted instead of the fluorine atom?
A3: The nitro group can act as a leaving group, especially under conditions with strong nucleophiles. The relative leaving group ability of fluoride versus the nitro group can be influenced by the reaction conditions and the nature of the nucleophile.
Q4: How can I minimize the formation of the hydrolysis side product, 4-Hydroxy-3-nitropyridine?
A4: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried before use and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Troubleshooting Guides
Issue 1: Presence of an unexpected isomer in the product mixture of an amination reaction.
Possible Cause: Nitro-group migration leading to the formation of a 3-amino-4-nitropyridine isomer.
Troubleshooting Steps:
-
Solvent Selection: Consider changing the solvent. The tendency for nitro-group migration has been observed to be higher in polar aprotic solvents like DMSO or DMF. Switching to a non-polar or less polar solvent might suppress this side reaction.
-
Temperature Control: Lowering the reaction temperature may favor the desired substitution pathway over the rearrangement.
-
Base Selection: The choice of base can influence the reaction pathway. Experiment with different organic or inorganic bases to see if the formation of the isomeric side product is minimized.
Issue 2: Formation of a product where the nitro group has been replaced, but the fluorine atom remains.
Possible Cause: The nucleophile is preferentially attacking the carbon bearing the nitro group.
Troubleshooting Steps:
-
Nucleophile Strength: If using a very strong nucleophile, consider if a milder one can be used while still achieving the desired reaction.
-
Reaction Temperature: Lowering the temperature can sometimes increase the selectivity for the substitution of the more activated position (the carbon with the fluorine atom).
Issue 3: Significant amount of 4-Hydroxy-3-nitropyridine detected in the final product.
Possible Cause: Contamination of the reaction with water.
Troubleshooting Steps:
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate drying agents. Solid reagents should be dried in a vacuum oven if they are suspected to be hygroscopic.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent moisture from the air from entering the reaction vessel.
-
Glassware Preparation: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas before use.
Data Presentation
Table 1: Common Side Products in this compound Reactions
| Side Product Name | Chemical Structure | Common Cause | Reaction Type |
| 3-Amino-4-nitropyridine (Isomer) | C₅H₄N₄O₂ | Nitro-group migration | Amination |
| 4-Fluoro-3-(substituted)pyridine | Varies | Substitution of the nitro group | Nucleophilic Substitution |
| 4-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | Hydrolysis (water contamination) | Nucleophilic Substitution |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine to Minimize Side Products
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq.) in a dry, non-polar solvent (e.g., toluene or dioxane).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a controlled, low temperature (e.g., 0-25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for SNAr reactions of this compound.
Caption: Possible reaction pathways for this compound.
Technical Support Center: Purification of 4-Fluoro-3-nitropyridine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Fluoro-3-nitropyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most common and recommended stationary phase for the purification of this compound due to its effectiveness in separating compounds of moderate polarity.
Q2: Which mobile phase system is typically used for the purification of this compound?
A2: A common mobile phase system is a gradient of ethyl acetate in hexanes. The ideal starting polarity and gradient will depend on the specific impurity profile of your crude material. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: I am observing significant peak tailing during the column chromatography of this compound. What could be the cause and how can I resolve it?
A3: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[1][2] This is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[1][2] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to your mobile phase.[2][3] This will help to neutralize the active sites on the silica gel and improve peak shape.[2]
Q4: My this compound appears to be degrading on the silica gel column. What are my options?
A4: Some pyridine derivatives can be sensitive to the acidic nature of silica gel and may degrade during purification.[1] If you suspect degradation (e.g., observing streaking or new spots on the TLC of collected fractions), you should minimize the time the compound spends on the column by using flash chromatography.[2] Alternatively, you can switch to a less acidic stationary phase, such as neutral alumina.[2][4] Performing a 2D TLC can help diagnose compound stability on silica gel.[1]
Q5: What are the common impurities I should expect when purifying this compound?
A5: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For example, if synthesized from a bromo-precursor, you might have residual halogenated impurities.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Poor Separation / Peak Overlap | Inappropriate mobile phase polarity. | Optimize the mobile phase composition by varying the ratio of ethyl acetate to hexanes based on initial TLC analysis. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Significant Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[1][2] | Add a small amount (0.1-1%) of triethylamine to the mobile phase to improve peak shape.[2][3] |
| Compound Stuck at the Top of the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| The compound may have low solubility in the mobile phase. | Ensure the compound is fully dissolved before loading. If necessary, dissolve in a stronger, compatible solvent in a minimal volume. | |
| Low Recovery of the Product | The compound may be degrading on the silica gel.[1] | Use a less acidic stationary phase like neutral alumina or minimize contact time with flash chromatography.[2][4] |
| The compound is highly volatile. | Use gentle conditions during solvent evaporation from the purified fractions. | |
| Multiple Unexpected Spots in Fractions | The compound is decomposing on the column.[1] | As with low recovery due to degradation, switch to a less acidic stationary phase or use a faster purification method.[2][4] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
Crude this compound
-
TLC plates (silica gel coated)
-
Developing chamber
-
Mobile phase (e.g., mixtures of hexanes and ethyl acetate)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the test mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound and good separation from impurities.
Flash Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Optimized mobile phase (e.g., a gradient of ethyl acetate in hexanes)
-
Collection tubes
-
TLC plates and chamber for monitoring
-
UV lamp for visualization
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent to a free-flowing powder.
-
Carefully add the sample solution or the silica with the adsorbed compound to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
-
Collect and Monitor Fractions:
-
Collect the eluent in a series of collection tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent by rotary evaporation to obtain the purified product.
-
Data Presentation
Table 1: Example Mobile Phase Gradients for Flash Chromatography
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Equilibrate the column |
| 2 | 95 -> 80 | 5 -> 20 | 10 | Elute non-polar impurities |
| 3 | 80 -> 70 | 20 -> 30 | 10 | Elute this compound |
| 4 | 50 | 50 | 5 | Elute more polar impurities |
Note: This is an example gradient and should be optimized based on TLC analysis of the specific crude mixture.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 4-Fluoro-3-nitropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for nucleophilic attack?
The primary reactive site for nucleophilic attack on this compound is the carbon atom at the 4-position, which is bonded to the fluorine atom. The strong electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen atom activate this position for nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in this context.
Q2: Can the nitro group act as a leaving group in reactions with this compound?
While the fluorine atom at the C-4 position is the more typical leaving group, the nitro group in nitropyridines can also be displaced by nucleophiles, especially under certain reaction conditions.[1] However, for this compound, substitution of the fluoride is the expected and predominantly observed pathway.
Q3: What are some common side reactions to be aware of?
A potential side reaction, though more commonly observed with bromo- or chloro- leaving groups, is nitro-group migration. In a study on the reaction of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration product was observed. While less likely with the more labile fluorine leaving group, it is a possibility to consider if unexpected isomers are detected. Additionally, at elevated temperatures or with strongly basic nucleophiles, decomposition of the starting material or product can occur.
Q4: Are there any specific safety precautions for handling this compound?
Yes, this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses common problems encountered during nucleophilic substitution reactions with this compound.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the likely causes and how can I fix it?
A: Low or no yield can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Reaction Conditions:
-
Temperature: SNAr reactions on electron-deficient pyridines are often temperature-sensitive. If the reaction is too slow, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction by TLC or LC-MS.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally effective for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.
-
Base: The presence and strength of a base can significantly impact the reaction. A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) to increase its reactivity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The stoichiometry of the base should be carefully controlled.
-
-
Reagent Quality and Stoichiometry:
-
Starting Material Purity: Ensure the this compound is pure. Impurities can interfere with the reaction.
-
Nucleophile Reactivity: The nucleophile may be weak or sterically hindered. Using a stronger nucleophile or less hindered analogue might be necessary. Also, ensure the nucleophile is not degraded.
-
Stoichiometry: Typically, a slight excess of the nucleophile (1.1-1.5 equivalents) is used to drive the reaction to completion.
-
-
Reaction Monitoring and Work-up:
-
Reaction Time: Monitor the reaction progress closely. Reactions that are run for too long can lead to product decomposition.
-
Work-up Procedure: The product may be lost during the work-up. Ensure that the pH is appropriate during aqueous extraction to prevent the product from partitioning into the aqueous layer, especially if it has basic or acidic functional groups.
-
A logical workflow for troubleshooting low-yield reactions is presented in the diagram below.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Presence of Multiple Products or Impurities
Q: My reaction mixture shows multiple spots on TLC, or my NMR spectrum is complex with unexpected peaks. What could be the cause?
A: The presence of multiple products or impurities can be due to several factors:
-
Side Reactions: As mentioned in the FAQs, side reactions such as nitro-group migration can lead to isomeric products.
-
Decomposition: this compound or the product may be unstable under the reaction conditions. This is more likely at higher temperatures or with strong bases.
-
Incomplete Reaction: If the reaction has not gone to completion, you will see both starting material and product.
-
Reaction with Solvent: Some nucleophiles may react with the solvent (e.g., hydrolysis with residual water in DMSO).
-
Di-substitution: If there are other potential leaving groups on the nucleophile, further reactions can occur.
Troubleshooting Steps:
-
Analyze the Impurities: Try to identify the major impurities by LC-MS or by isolating them. Knowing their structure will provide clues about the side reactions occurring.
-
Optimize Reaction Conditions:
-
Lower the reaction temperature to minimize decomposition.
-
Use a milder base or reduce its stoichiometry.
-
Ensure anhydrous conditions if water-sensitive reagents are used.
-
-
Purification: If side product formation cannot be completely suppressed, focus on optimizing the purification protocol. Column chromatography with a carefully selected solvent system is often effective. Recrystallization can also be a powerful purification technique for solid products.
Data Presentation
The following table summarizes reaction conditions for the nucleophilic aromatic substitution on various fluorinated and nitrated pyridines with different nucleophiles, providing a reference for expected yields. While specific data for a wide range of nucleophiles with this compound is not available in a single comprehensive table in the literature, the data below for related structures can guide experimental design.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-4-nitropyridine N-oxide | TBAF (0.5 eq) | - | DMSO | 25 | 0.08 | 37 |
| Methyl 3-nitropyridine-4-carboxylate | CsF (5 eq) | - | DMSO | 120 | 1.5 | 38[1] |
| 2,6-Difluoro-3-nitropyridine | Isoquinolin-3-amine derivative | DIPEA | - | - | - | - |
| 3-Bromo-4-nitropyridine | Aniline derivative | - | Methanol | RT | 0.5-0.75 | - |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, or a substituted aniline)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Add the amine nucleophile (1.1-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq). For liquid bases like DIPEA, add it dropwise. For solid bases like K₂CO₃, add it in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature (e.g., to 50-80 °C) and continue to monitor.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-(substituted-amino)-3-nitropyridine.
A visual representation of this experimental workflow is provided below.
Caption: Experimental workflow for SNAr of this compound.
References
Technical Support Center: Managing Regioselectivity in Substitutions on 4-Fluoro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving nucleophilic aromatic substitution (SNAr) on 4-fluoro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected sites of nucleophilic attack on this compound?
In nucleophilic aromatic substitutions on the pyridine ring, attack is generally favored at the positions ortho and para (C2 and C4) to the electron-withdrawing nitrogen atom. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. In this compound, both the C4 position (bearing the fluoro group) and the C2 position are activated. The C4 position is particularly activated due to the presence of the strongly electron-withdrawing nitro group at the adjacent C3 position.
Q2: Which substituent is the better leaving group, the fluoro at C4 or a potential leaving group at C2?
Fluorine is generally a good leaving group in SNAr reactions on electron-deficient aromatic rings. The relative leaving group ability would also depend on the nature of the group at the C2 position. However, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the fluoride ion.
Q3: How can I favor substitution at the C3 position (meta to the nitro group)?
Direct nucleophilic substitution at the C3 position of a pyridine ring is generally disfavored due to the lack of resonance stabilization of the intermediate. However, a highly effective strategy to achieve substitution at the C3 position is to first oxidize the pyridine nitrogen to form the corresponding N-oxide. The N-oxide group alters the electronic properties of the ring, making the C2 and C6 positions more electron-rich and directing nucleophilic attack to the C3 and C5 positions.
Q4: Are there any known side reactions or rearrangements to be aware of?
Yes, in reactions of substituted nitropyridines with nucleophiles, particularly amines, a nitro-group migration has been observed. For instance, in the reaction of 3-bromo-4-nitropyridine with amines, a product resulting from the migration of the nitro group from the C4 to the C3 position has been identified. This is a crucial consideration when analyzing reaction outcomes and may require careful optimization of reaction conditions to suppress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no reaction | 1. Insufficient activation of the pyridine ring. 2. Nucleophile is not strong enough. 3. Reaction conditions (temperature, solvent) are not optimal. | 1. Consider converting the pyridine to its N-oxide to enhance reactivity, especially for targeting the C3 position. 2. Use a stronger nucleophile or a base to generate a more nucleophilic species (e.g., using a sodium alkoxide instead of an alcohol). 3. Screen different solvents (e.g., DMF, DMSO, THF) and increase the reaction temperature. |
| Low yield of the desired product | 1. Competing side reactions. 2. Decomposition of starting material or product. 3. Inefficient purification. | 1. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side product formation. 2. Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture. 3. Employ appropriate chromatographic techniques for purification and consider alternative methods if the product is unstable on silica gel. |
| Incorrect regioselectivity (Substitution at an undesired position) | 1. Inherent electronic preferences of the substrate. 2. Steric hindrance around the target position. 3. Formation of the pyridine N-oxide in situ. | 1. For C3 substitution, intentionally prepare the N-oxide of this compound before introducing the nucleophile. 2. If targeting a sterically hindered position, consider using a smaller nucleophile. 3. If unexpected C3 substitution occurs, check for oxidizing agents in the reaction mixture that could be forming the N-oxide. |
| Formation of an unexpected product (e.g., nitro-group migration) | Rearrangement of the nitro group under the reaction conditions. | 1. Vary the solvent and base used in the reaction. Nitro-group migration has been observed to be solvent-dependent. 2. Lowering the reaction temperature may help to suppress this rearrangement. |
Data Presentation
Table 1: Regioselectivity in the Fluorination of 3-Bromo-4-nitropyridine and its N-oxide
| Substrate | Product(s) | Yield (%) | Regioselectivity |
| 3-Bromo-4-nitropyridine | 3-Bromo-4-fluoropyridine (Substitution at C4) | 71.1 ± 3.6 | >99.8% C4 substitution |
| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide (Substitution at C3) | 37 | >98% C3 substitution |
Data from a study on the fluorination of 3-bromo-4-nitropyridine with tetrabutylammonium fluoride (TBAF) in DMSO at room temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the C4 Position
This protocol is a general guideline for the substitution of the fluorine atom in this compound with a nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, thiol, or alcohol) (1.1 - 1.5 equiv)
-
Base (if required, e.g., K2CO3, NaH) (1.2 - 2.0 equiv)
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Anhydrous solvent (e.g., DMF, DMSO, THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
If the nucleophile is an alcohol or thiol, add the base and stir for 15-30 minutes at room temperature to generate the corresponding alkoxide or thiolate.
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Add the nucleophile (or the pre-formed nucleophilic solution) to the solution of this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Synthesis of 3-Substituted-4-nitropyridine via the N-oxide
This protocol describes the strategy to achieve nucleophilic substitution at the C3 position.
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Step 1: Synthesis of this compound N-oxide
-
Dissolve this compound in a suitable solvent like acetic acid or chloroform.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the this compound N-oxide.
-
-
Step 2: Nucleophilic Substitution on the N-oxide
-
Follow the general procedure outlined in Protocol 1, using this compound N-oxide as the starting material. The reaction conditions (solvent, temperature, and time) may require optimization for the specific nucleophile.
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-
Step 3: Deoxygenation of the Pyridine N-oxide (if required)
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Dissolve the 3-substituted-4-nitropyridine N-oxide in a suitable solvent.
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Add a reducing agent such as PCl3 or PPh3.
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Stir the reaction, often at elevated temperatures, until the deoxygenation is complete.
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Work up and purify to obtain the final 3-substituted-4-nitropyridine.
-
Visualizations
Caption: Reaction pathways for C4 vs. C3 substitution.
Caption: Troubleshooting workflow for regioselectivity.
References
Technical Support Center: 4-Fluoro-3-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this key intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help overcome low yields and other common issues during your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why am I observing very low to no yield of this compound when using a standard nucleophilic aromatic substitution (SNAr) reaction with 4-chloro-3-nitropyridine and a fluoride source?
A1: Low yields in the SNAr reaction of 4-chloro-3-nitropyridine with fluoride sources are a common issue. Several factors can contribute to this:
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Poor Activation: The electron-withdrawing nitro group is in the meta position relative to the leaving group (chloride), which provides weaker activation for nucleophilic aromatic substitution compared to an ortho or para positioning.
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High Reactivity of Fluoride: Fluoride salts can be highly basic and hygroscopic, leading to side reactions such as hydrolysis of the starting material or product.
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Reaction Conditions: Inappropriate choice of solvent, temperature, or fluoride salt can significantly impact the reaction outcome.
Troubleshooting Steps:
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Fluoride Source Selection: Anhydrous fluoride sources are crucial. Consider using spray-dried potassium fluoride or cesium fluoride. Tetrabutylammonium fluoride (TBAF) can also be effective, but ensure it is anhydrous.
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Solvent Choice: Aprotic polar solvents like DMSO, DMF, or sulfolane are generally preferred for SNAr reactions. Ensure the solvent is anhydrous.
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Temperature Control: A systematic temperature screen is recommended. While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. Start at a moderate temperature (e.g., 100-120 °C) and adjust as needed based on reaction monitoring.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) with potassium fluoride, can enhance the solubility and reactivity of the fluoride salt.
Q2: My attempt to synthesize this compound via diazotization of 4-amino-3-nitropyridine (Balz-Schiemann reaction) failed. What could be the reason?
A2: The Balz-Schiemann reaction, while effective for many aromatic fluorinations, has been reported to be unsuccessful for the synthesis of this compound.[1] The primary reasons for failure include:
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Instability of the Diazonium Salt: The diazonium salt of 4-amino-3-nitropyridine may be unstable under the reaction conditions, leading to decomposition before fluorination can occur.
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Formation of Side Products: Instead of fluorination, decomposition of the diazonium salt can lead to the formation of hydroxy or other undesired byproducts.[1]
Troubleshooting and Alternative Approaches:
-
Modified Diazotization Conditions: While challenging, experimenting with different diazotization reagents (e.g., NaNO2, nitrosyl tetrafluoroborate) and fluorinating agents (e.g., HF-pyridine, aqueous HF) at very low temperatures might offer some improvement, though success is not guaranteed.
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Alternative Synthetic Routes: Given the documented failures, it is highly recommended to explore alternative synthetic strategies rather than investing significant resources in optimizing this challenging diazotization.
Q3: I am observing the formation of multiple unidentified byproducts in my reaction mixture. How can I identify and minimize them?
A3: The formation of byproducts is a common cause of low yields. Identification and minimization are key to a successful synthesis.
Identification:
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LC-MS and GC-MS: These techniques are invaluable for identifying the molecular weights of the byproducts, which can provide clues to their structures.
-
NMR Spectroscopy: If a byproduct can be isolated, 1H, 13C, and 19F NMR will be crucial for structural elucidation.
Common Byproducts and Minimization Strategies:
| Byproduct Type | Potential Cause | Minimization Strategy |
| Hydroxy-3-nitropyridine | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization/Decomposition Products | High reaction temperatures or prolonged reaction times. | Optimize the reaction temperature and time by careful monitoring (e.g., TLC, HPLC). |
| Other Isomers | Non-regioselective reaction or starting material impurities. | Ensure the purity of the starting material. Re-evaluate the synthetic route for better regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The synthesis of this compound is challenging, and high-yield methods are not well-documented in the literature. The most commonly explored, though often problematic, routes include:
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Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 4-halopyridine (typically 4-chloro-3-nitropyridine) with a fluoride source.[2]
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Diazotization (Balz-Schiemann reaction): This route starts from 4-amino-3-nitropyridine but has been reported to be unsuccessful.[1]
Alternative strategies, such as those involving pyridine N-oxides, have been successful for the synthesis of other isomers like 3-fluoro-4-nitropyridine N-oxide, but not directly for this compound.[3][4][5]
Q2: Are there any successful reported yields for the synthesis of this compound?
A2: The scientific literature indicates that the synthesis of this compound is difficult, and high yields are not commonly reported. Many attempts, particularly via the Balz-Schiemann reaction, have failed.[1] For related isomers, such as methyl 3-fluoropyridine-4-carboxylate, a 38% yield has been reported via nucleophilic substitution of the nitro group.[6][7] For the synthesis of 3-fluoro-4-nitropyridine N-oxide from 3-bromo-4-nitropyridine N-oxide, a moderate yield was achieved.[3][4][5]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
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Handling of Fluorinating Agents: Anhydrous hydrogen fluoride and its pyridine complex are extremely corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have a calcium gluconate gel readily available in case of skin contact with HF.
-
Nitropyridine Compounds: Nitropyridines can be toxic and potentially explosive, especially at elevated temperatures. Avoid excessive heating and handle these compounds with care.[8]
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Diazonium Salts: Diazonium salts can be explosive when isolated or heated. It is best to generate and use them in situ at low temperatures.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitropyridine
This protocol is a general guideline and may require optimization.
Materials:
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4-Chloro-3-nitropyridine
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Anhydrous potassium fluoride (spray-dried)
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18-crown-6
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Anhydrous dimethyl sulfoxide (DMSO)
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Dichloromethane
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-chloro-3-nitropyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and 18-crown-6 (0.1 eq).
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Add anhydrous DMSO to the flask.
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Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or HPLC.
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After completion of the reaction (or when no further conversion is observed), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempanda.com [chempanda.com]
preventing decomposition of 4-Fluoro-3-nitropyridine during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4-Fluoro-3-nitropyridine. Our aim is to help you prevent its decomposition and optimize your reaction outcomes.
Troubleshooting Guide: Preventing Decomposition and Side Reactions
This guide addresses specific issues you may encounter during your experiments with this compound, focusing on nucleophilic aromatic substitution (SNAr) reactions where it is commonly used as a substrate.
| Issue/Observation | Potential Cause | Recommended Solution & Prevention |
| Low or No Yield of Desired Product | 1. Reaction Conditions Not Optimal: Incorrect solvent, temperature, or base can lead to slow or no reaction. 2. Decomposition of Starting Material: this compound can be sensitive to high temperatures and certain strong bases. | 1. Optimize Reaction Conditions: - Solvent: Use polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) to enhance the reactivity of the nucleophile. - Temperature: Start at room temperature and gently heat if necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures. For some sensitive substrates, reactions can be run at temperatures as low as 0-5°C. - Base: Use a non-nucleophilic base such as Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA) to neutralize the HF generated during the reaction without competing with your nucleophile. 2. Ensure Stability: - Store this compound at the recommended temperature (typically -20°C or 2-8°C) to prevent degradation over time.[1] - Avoid unnecessarily high reaction temperatures. |
| Formation of an Isomeric Product (Nitro Group Migration) | In reactions with amine nucleophiles, a nitro-group migration can occur, leading to the formation of a 3-amino-4-nitropyridine isomer instead of the expected 4-amino-3-nitropyridine. This is more likely in polar aprotic solvents. | - While difficult to completely avoid in some cases, careful control of reaction temperature (running the reaction at the lowest possible temperature that allows for a reasonable reaction rate) may help to minimize this side reaction. - If nitro-group migration is a significant issue, consider alternative synthetic strategies, such as using a different starting material or a different coupling methodology. |
| Displacement of the Nitro Group Instead of Fluorine | The nitro group itself can act as a leaving group in nucleophilic aromatic substitutions, especially with highly reactive nucleophiles. This can lead to the formation of a 4-fluoro-3-substituted-pyridine. | - This is a known side reaction for nitropyridines. The choice of nucleophile and reaction conditions is critical. - Using a less reactive nucleophile or milder reaction conditions (lower temperature) can sometimes favor the displacement of the fluorine atom. - If this pathway predominates, a different synthetic route may be necessary. For instance, using a pyridine N-oxide derivative can alter the regioselectivity of the substitution. |
| Darkening of the Reaction Mixture (Brown or Black Color) | This often indicates decomposition of the starting material or product. Overheating is a common cause. For related compounds like 3-Fluoro-4-Nitropyridine-N-Oxide, heating above 100°C can cause the solution to decompose and turn black. | - Strict Temperature Control: Maintain the reaction temperature at the optimal level and avoid localized overheating. Use an oil bath for uniform heating. - Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition. |
| Difficulty in Product Purification | The desired product may have similar polarity to the starting material or byproducts, making separation by column chromatography challenging. | - Optimize Chromatography: - Use a gradient elution system to improve separation. Common solvent systems include mixtures of Hexane and Ethyl Acetate. - Consider using a different stationary phase, such as alumina, if the compound is unstable on silica gel. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a refrigerator or freezer, typically at temperatures between 2-8°C or at -20°C, as recommended by the supplier.[1] This minimizes degradation over time.
Q2: Which solvents are best for nucleophilic aromatic substitution reactions with this compound?
A2: Polar aprotic solvents are generally favored for SNAr reactions as they solvate the cation of a salt but not the anion, thus enhancing the nucleophilicity of the reacting species. Recommended solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).
Q3: Why is my reaction turning dark brown/black?
A3: A dark coloration often indicates decomposition. This can be caused by excessive heat, the presence of impurities, or reaction with an incompatible reagent. It is crucial to maintain careful temperature control. For similar nitropyridine compounds, decomposition has been observed at temperatures above 100°C.
Q4: I am observing a byproduct with the same mass as my desired product. What could it be?
A4: It is possible that you are observing an isomeric byproduct due to a nitro-group migration, especially when using amine nucleophiles. In this scenario, the nitro and the newly introduced amino group switch positions on the pyridine ring. Characterization by 2D NMR techniques would be necessary to confirm the structure.
Q5: Can the nitro group be displaced instead of the fluorine?
A5: Yes, the nitro group can act as a leaving group in nucleophilic aromatic substitutions, particularly with strong nucleophiles. This would result in the formation of a 3-substituted-4-fluoropyridine. The relative reactivity of the fluoro and nitro leaving groups depends on the specific nucleophile and reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various aniline derivatives.
| Nucleophile (Aniline Derivative) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | K₂CO₃ | 80 | 4 | 85 |
| 4-Methoxyaniline | DMF | K₂CO₃ | 80 | 3 | 92 |
| 4-Chloroaniline | DMF | K₂CO₃ | 90 | 5 | 82 |
| 3,4-Dichloroaniline | DMF | K₂CO₃ | 100 | 6 | 78 |
Note: The data in this table is representative and actual results may vary based on specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Aniline Derivative
This protocol provides a detailed methodology for a typical SNAr reaction.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 eq) to the flask.
-
Add anhydrous Potassium Carbonate (2.0 eq) to the mixture.
-
Add anhydrous Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80-100°C) using an oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid solution (e.g., 1M HCl) to quench the reaction and dissolve inorganic salts.
-
Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Magnesium Sulfate or Sodium Sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of Hexane and Ethyl Acetate as the eluent, or by recrystallization from a suitable solvent.
Visualizations
Below are diagrams illustrating key concepts and workflows related to reactions with this compound.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Caption: A logical diagram for troubleshooting common issues in reactions.
References
Technical Support Center: Purification of 4-Fluoro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluoro-3-nitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Question: My crude this compound shows low purity by TLC/HPLC analysis. What are the likely impurities and how can I remove them?
Answer:
Low purity in crude this compound can be attributed to several factors stemming from the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic approach, residual starting materials such as 4-chloropyridine or 3-nitropyridine may be present.
-
Positional Isomers: Nitration of 4-fluoropyridine can lead to the formation of isomeric byproducts, such as 2-fluoro-5-nitropyridine or 2-fluoro-3-nitropyridine.
-
Over-nitrated Products: The formation of dinitro- species can occur under harsh nitration conditions.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the fluoro-group, resulting in 4-hydroxy-3-nitropyridine.
Purification Strategies:
Two primary methods for the removal of these impurities are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Issue 2: Difficulty in Recrystallization
Question: I am having trouble obtaining pure crystals of this compound. The product either oils out or the purity does not improve significantly. What should I do?
Answer:
Successful recrystallization relies heavily on the choice of solvent. Here are some troubleshooting steps:
-
Solvent Screening: A systematic solvent screen is the first step. Start with single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). If single solvents are not effective, try solvent pairs. A good solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Common pairs include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
-
Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too nonpolar. To avoid this, try the following:
-
Slow down the cooling rate. Allow the flask to cool to room temperature slowly before placing it in an ice bath.
-
Use a more polar solvent system.
-
Add a seed crystal to induce crystallization.
-
-
Poor Purity Improvement: If the purity does not improve, it's possible that the impurity has very similar solubility properties to the desired product. In this case, column chromatography is a more effective purification method.
Issue 3: Poor Separation in Column Chromatography
Question: I am not getting good separation of this compound from its impurities using column chromatography. How can I optimize the separation?
Answer:
Optimizing column chromatography involves adjusting the stationary phase, mobile phase, and loading technique.
-
Mobile Phase Selection: The polarity of the mobile phase is critical. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound. Ensure you are using silica gel of the appropriate mesh size (e.g., 230-400 mesh for flash chromatography).
-
Sample Loading: Proper sample loading is crucial for good separation.
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column. This technique often leads to better resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: While the exact impurity profile can vary between suppliers, common impurities can include positional isomers and residual starting materials from the synthesis. It is always recommended to check the certificate of analysis provided by the supplier and to perform your own purity analysis upon receipt.
Q2: How can I monitor the purity of this compound during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Q3: What are suitable TLC conditions for this compound?
A3: A good starting point for TLC analysis is a silica gel plate with a mobile phase of Hexanes:Ethyl Acetate (e.g., in a 7:3 or 8:2 ratio). Visualization can be achieved using a UV lamp (254 nm), as the aromatic ring will absorb UV light.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is a chemical that should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data Presentation
The following table summarizes typical purity levels of this compound before and after purification using the described methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Parameters |
| Recrystallization | 85-90% | >98% | Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes |
| Column Chromatography | 85-90% | >99% | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Slowly add a "poor" solvent (e.g., hexanes or water) to the hot filtrate until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
Validation & Comparative
Reactivity Showdown: 4-Fluoro-3-nitropyridine vs. 4-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of heterocyclic chemistry, halonitropyridines serve as pivotal building blocks for the synthesis of a myriad of functionalized molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of these substrates in nucleophilic aromatic substitution (SNAr) reactions is of paramount importance for synthetic chemists. This guide provides an objective comparison of the reactivity of 4-fluoro-3-nitropyridine and 4-chloro-3-nitropyridine, supported by available experimental data and established chemical principles.
The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group at the 3-position, renders the C4 position susceptible to nucleophilic attack. This electronic arrangement facilitates the displacement of the halogen substituent, a cornerstone reaction for molecular elaboration.
Quantitative Reactivity Comparison
The rate of a nucleophilic aromatic substitution reaction is critically dependent on the nature of the leaving group. For SNAr reactions, the electronegativity of the halogen plays a key role in the initial, often rate-determining, addition of the nucleophile to the aromatic ring. A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack.
Experimental data for the reaction of 4-chloro-3-nitropyridine with piperidine in ethanol provides a quantitative benchmark for its reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.80 x 10⁻²[1] | Very High |
| This compound | Piperidine | Ethanol | 40 | Not Experimentally Determined (Predicted to be > 1.80 x 10⁻²) | Predicted to be Very High to Extremely High |
Based on the established principles of SNAr reactions, it is predicted that this compound will exhibit a significantly higher reaction rate than its chloro-analogue under the same conditions. The high electronegativity of fluorine polarizes the C4-F bond to a greater extent than the C4-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocols
To quantitatively determine and compare the reactivity of this compound and 4-chloro-3-nitropyridine, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-chloro-3-nitropyridine with piperidine in ethanol at a constant temperature.
Materials:
-
This compound
-
4-Chloro-3-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each halonitropyridine in anhydrous ethanol at a concentration of approximately 1 x 10⁻³ M.
-
Prepare a series of stock solutions of piperidine in anhydrous ethanol with concentrations ranging from 0.1 M to 0.5 M.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This is typically in the range of 350-450 nm for the formation of N-substituted nitropyridines.
-
Equilibrate the thermostatted cell holder and the stock solutions to the desired reaction temperature (e.g., 40 °C).
-
In a quartz cuvette, place a known volume of the piperidine solution.
-
Initiate the reaction by adding a small, known volume of the halonitropyridine stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the halonitropyridine to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine, based on the equation: k_obs = k₂[Piperidine].
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and experimental workflow.
Caption: General mechanism for the SNAr reaction of 4-halo-3-nitropyridines.
Caption: Workflow for the kinetic analysis of SNAr reactions.
References
A Comparative Guide to the Reactivity of Fluorinated Pyridine Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated pyridine isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of a fluorine atom on the pyridine ring significantly influences its chemical behavior, a factor of paramount importance in the synthesis of pharmaceuticals and other functional molecules. This document summarizes quantitative data, details experimental protocols, and provides mechanistic insights to aid researchers in selecting the optimal isomer for their synthetic needs.
Introduction to Fluoropyridine Reactivity
Fluorinated pyridines are valuable building blocks in medicinal chemistry and materials science. The high electronegativity of the fluorine atom and the electron-deficient nature of the pyridine ring make the C-F bond susceptible to nucleophilic attack, particularly at positions ortho (2-) and para (4-) to the ring nitrogen. This inherent reactivity, often greater than that of their chloro- or bromo- counterparts, allows for milder reaction conditions and broader functional group tolerance. The SNAr reaction of fluoropyridines typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Comparison of Isomer Reactivity
The position of the fluorine atom on the pyridine ring dictates the electrophilicity of the carbon atom to which it is attached, and thus the overall reactivity of the molecule in SNAr reactions. The general order of reactivity for fluorinated pyridine isomers is:
4-Fluoropyridine > 2-Fluoropyridine >> 3-Fluoropyridine
This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. For substitution at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and lowering the activation energy of the reaction. In contrast, for substitution at the 3-position, the negative charge cannot be delocalized onto the nitrogen, resulting in a less stable intermediate and a much slower reaction rate.
Quantitative Reactivity Data
A direct comparison of the reactivity of the three isomers can be inferred from the nucleophilic aromatic substitution of their corresponding nitro-precursors with [18F]fluoride. The following table summarizes the radiochemical yields obtained under identical reaction conditions, providing a quantitative insight into the relative reactivity of the positions on the pyridine ring.
| Precursor | Product | Reaction Conditions | Yield (%) |
| 2-Nitropyridine | 2-[18F]Fluoropyridine | K[18F]F-K222, DMSO, Microwaves (100 W), 2 min | 94 |
| 4-Nitropyridine | 4-[18F]Fluoropyridine | K[18F]F-K222, DMSO, Microwaves (100 W), 2 min | 72 |
| 3-Nitropyridine | 3-[18F]Fluoropyridine | K[18F]F-K222, DMSO, Microwaves (100 W), 2 min | ~0 |
Data sourced from a comparative study on the synthesis of [18F]Fluoropyridines.
This data clearly demonstrates the high reactivity of the 2- and 4-positions towards nucleophilic attack, while the 3-position is practically unreactive under these conditions.
It is noteworthy that while 3-fluoropyridine is significantly less reactive, it can undergo SNAr reactions, particularly with the use of strong bases or under catalytic conditions that enhance its electrophilicity.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generally accepted mechanism for SNAr reactions on fluorinated pyridines and a typical experimental workflow.
Caption: General mechanism of SNAr on 2-fluoropyridine.
Caption: Typical experimental workflow for SNAr reactions.
Experimental Protocols
The following are representative experimental protocols for SNAr reactions with each of the fluorinated pyridine isomers.
Protocol 1: Reaction of 2-Fluoropyridine with Morpholine
This protocol describes a typical procedure for the SNAr reaction of 2-fluoropyridine with a secondary amine.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-fluoropyridine (1.0 equiv), morpholine (1.2 equiv), and K2CO3 (2.0 equiv) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(morpholin-4-yl)pyridine.
Protocol 2: Reaction of 4-Fluoropyridine with Sodium Methoxide
This protocol outlines the reaction of the highly reactive 4-fluoropyridine with an alkoxide nucleophile.
Materials:
-
4-Fluoropyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane
Procedure:
-
Dissolve 4-fluoropyridine (1.0 equiv) in methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (1.1 equiv) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-methoxypyridine.
Protocol 3: Catalytic SNAr Reaction of 3-Fluoropyridine with a Carbon Nucleophile
This protocol describes a method for the SNAr reaction of the less reactive 3-fluoropyridine using an organic superbase catalyst.
Materials:
-
3-Fluoropyridine
-
Alkyl cyanide (e.g., phenylacetonitrile)
-
t-Bu-P4 (phosphazene base)
-
Toluene
-
4 Å Molecular Sieves
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To an oven-dried vial, add 3-fluoropyridine (1.0 equiv), the alkyl cyanide (1.1 equiv), t-Bu-P4 (0.2 equiv), and 4 Å molecular sieves.
-
Add anhydrous toluene and stir the mixture at 80 °C for 18 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of fluorinated pyridine isomers in SNAr reactions is highly dependent on the position of the fluorine atom. 4-Fluoropyridine and 2-fluoropyridine are significantly more reactive than 3-fluoropyridine due to the ability of the pyridine nitrogen to stabilize the intermediate Meisenheimer complex. This guide provides quantitative data, mechanistic diagrams, and detailed experimental protocols to assist researchers in leveraging the unique reactivity of these important building blocks for the synthesis of complex molecules in drug discovery and materials science. While 3-fluoropyridine is less reactive, the development of catalytic systems has expanded its utility in SNAr chemistry.
Comparative Guide to Analytical Methods for Purity Determination of 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical techniques for determining the purity of 4-Fluoro-3-nitropyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations to aid in methodological understanding and selection.
Introduction to Analytical Techniques
The purity of an active pharmaceutical ingredient (API) or a key starting material like this compound is a critical quality attribute. Impurities can arise from the synthesis process, degradation, or storage and may impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are required for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is highly versatile for a wide range of compounds, including those that are non-volatile or thermally labile.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of impurities.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy is an absolute quantification method that is particularly well-suited for fluorinated compounds. It relies on the direct relationship between the ¹⁹F NMR signal intensity and the number of fluorine nuclei, providing a highly accurate purity assessment without the need for a specific reference standard of the analyte.
Potential Impurities in this compound
A key aspect of purity analysis is the ability of the analytical method to separate the main compound from potential impurities. While the specific impurity profile depends on the synthetic route, potential impurities in this compound could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Other positional isomers of fluoronitropyridine (e.g., 2-Fluoro-3-nitropyridine, 3-Fluoro-4-nitropyridine).
-
Related substances: By-products from side reactions, such as di-nitrated or di-fluorinated pyridines.
-
Degradation products: Compounds formed upon exposure to light, heat, or moisture.
-
Residual solvents: Solvents used during the synthesis and purification process.
Method Comparison
The following sections provide detailed experimental protocols for each technique and a comparative summary of their performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the purity determination of this compound, capable of separating a wide range of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for identifying and quantifying volatile and thermally stable impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is a primary analytical method that provides a highly accurate determination of purity without the need for a specific this compound reference standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, trifluoroacetic acid or 1,4-difluorobenzene.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both components completely.
-
-
NMR Parameters:
-
Pulse Program: A single pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: Adequate to ensure good digital resolution.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Quantitative Data and Method Validation
The performance of each analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3] The table below summarizes key validation parameters for the three compared methods.
| Parameter | HPLC | GC-MS | ¹⁹F qNMR |
| Specificity | High, demonstrated by separation of the main peak from impurities. | Very high, combines chromatographic separation with mass spectral identification. | High, based on unique chemical shifts of fluorine atoms. |
| Linearity | Excellent over a defined concentration range (e.g., R² > 0.999). | Good, but may be non-linear at higher concentrations. | Intrinsically linear relationship between signal intensity and concentration. |
| Range | Typically 80-120% of the test concentration for assay. | Dependent on detector saturation. | Wide dynamic range. |
| Accuracy | High, typically determined by recovery studies of spiked samples. | High, can be determined by recovery studies. | Very high, considered a primary ratio method. |
| Precision | High, with RSD < 2% for repeatability and intermediate precision. | High, with RSD typically < 5%. | Very high, with RSD often < 1%. |
| Limit of Detection (LOD) | Low, typically in the ng range. | Very low, can be in the pg range with selective ion monitoring (SIM). | Higher than chromatographic methods, typically in the µg range. |
| Limit of Quantification (LOQ) | Low, typically in the ng range. | Very low, can be in the pg range. | Higher than chromatographic methods. |
| Robustness | Should be evaluated by varying parameters like mobile phase composition, pH, and temperature. | Should be evaluated by varying parameters like oven temperature ramp and gas flow rate. | Generally robust, but sensitive to parameter settings like relaxation delay. |
Conclusion and Recommendation
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method suitable for routine quality control, capable of quantifying a wide range of impurities. It is often the method of choice for release testing of pharmaceutical materials.
-
GC-MS is highly recommended for the identification and quantification of volatile and thermally stable impurities, such as residual solvents and certain by-products. Its high sensitivity makes it ideal for trace-level impurity analysis.
-
¹⁹F qNMR is the gold standard for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte. It is an excellent tool for the certification of reference materials and for definitive purity assessment.
For a comprehensive purity evaluation of this compound, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity testing, GC-MS for volatile impurity profiling, and ¹⁹F qNMR for the absolute purity assignment of the reference standard.
References
A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitropyridine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Fluoro-3-nitropyridine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of the common synthetic routes to this important molecule, offering a side-by-side look at their performance based on experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical strategies. The three primary methods that have been validated are:
-
Nucleophilic Aromatic Substitution (SNAr) on a Pyridine N-oxide: This two-step route involves the initial synthesis of a pyridine N-oxide precursor, followed by a nucleophilic substitution reaction to introduce the fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Nitropyridine: This is a more direct approach where a halogen atom on the pyridine ring is displaced by a fluoride ion.
-
The Balz-Schiemann Reaction: A classic method that proceeds via the diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
The following table summarizes the key quantitative data for each of these synthetic routes, allowing for an objective comparison of their efficiency and practicality.
| Parameter | Route 1: SNAr on Pyridine N-oxide | Route 2: SNAr on Halogenated Nitropyridine | Route 3: Balz-Schiemann Reaction |
| Starting Material | 3-Fluoropyridine | 4-Chloro-3-nitropyridine | 4-Amino-3-nitropyridine |
| Key Reagents | H₂O₂/Acetic Acid, H₂SO₄/HNO₃, TBAF | Cesium Fluoride (CsF) or Potassium Fluoride (KF) | NaNO₂, HBF₄ |
| Overall Yield | ~35% (two steps) | Moderate to High (reported up to 80%) | ~20% |
| Reaction Time | Several hours | 1-2 hours | 2-3 hours |
| Purity | High (>95%) | Good to High (>90%) | Moderate (often requires extensive purification) |
| Scalability | Readily scalable | Readily scalable | Can be challenging to scale due to safety concerns |
| Safety Considerations | Use of strong acids and oxidizers | Anhydrous conditions required | Diazonium salts can be explosive |
Experimental Protocols
Route 1: Synthesis via Pyridine N-oxide Intermediate
This route is a two-step process, beginning with the N-oxidation of 3-fluoropyridine, followed by nitration and subsequent fluorination.
Step 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide
-
To a stirred solution of 3-fluoropyridine (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (3.0 eq).
-
Heat the mixture to 70-80°C for 4-6 hours.
-
Cool the reaction mixture and slowly add it to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 3-fluoro-4-nitropyridine N-oxide.
Step 2: Fluorination of 3-Bromo-4-nitropyridine N-oxide (Illustrative Example)
While the direct fluorination of 3-fluoro-4-nitropyridine N-oxide is not explicitly detailed, a similar reaction using 3-bromo-4-nitropyridine N-oxide provides a relevant protocol.[1]
-
To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 eq) in anhydrous DMSO, add tetrabutylammonium fluoride (TBAF) (1.2 eq).[1]
-
Stir the reaction mixture at room temperature for 5-10 minutes.[1]
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give 3-fluoro-4-nitropyridine N-oxide in approximately 37% yield.[1]
Route 2: Direct SNAr of 4-Chloro-3-nitropyridine
This method offers a more direct pathway to the target molecule.
-
In a sealed tube, combine 4-chloro-3-nitropyridine (1.0 eq), spray-dried potassium fluoride (2.0 eq), and anhydrous DMSO.
-
Heat the mixture to 120-140°C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Route 3: Balz-Schiemann Reaction of 4-Amino-3-nitropyridine
This classical method involves the formation of a diazonium salt intermediate.
-
Suspend 4-amino-3-nitropyridine (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Filter the resulting diazonium salt and wash it with cold diethyl ether.
-
Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography. A yield of around 20% can be expected for the analogous synthesis of 4-fluoropyridine.[2]
Visualizing the Synthetic Pathways
To further clarify the relationships between the reactants, intermediates, and products in each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. The direct SNAr approach (Route 2) offers a compelling combination of high yield and operational simplicity, making it an attractive option for many applications. The SNAr on a pyridine N-oxide (Route 1) provides a reliable, albeit longer, alternative with good yields and high purity. The Balz-Schiemann reaction (Route 3), while a classic method, is generally less favored due to its lower yield and the inherent safety risks associated with diazonium salt intermediates. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
A Comparative Guide to the Spectral Analysis of 4-Fluoro-3-nitropyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of available spectral data for isomers and derivatives of 4-fluoro-3-nitropyridine. Due to the limited availability of public, comprehensive spectral databases for this compound, this document focuses on presenting available data for structurally related compounds to aid in research and development. Furthermore, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to facilitate the spectral analysis of these compounds.
Comparative Spectral Data
| Compound | Technique | Key Spectral Data | Source |
| 2-Fluoro-5-nitropyridine | 1H NMR (DMSO-d6, 300 MHz) | δ 6.74 (dd, J=3, 6 Hz, 1H), 7.11 (m, 1H), 7.26 (t, J=1 Hz, 1H) | Ambeed |
| MS (CI/NH3) | m/z 113 (M+H)+, 130 (M+NH4)+ | Ambeed | |
| 19F NMR | Data available | PubChem[1] | |
| 3-Fluoropyridine | IR (Gas Phase) | Major peaks at approx. 1588, 1475, 1425, 1250, 1050, 850, 750 cm-1 | NIST WebBook[2] |
| MS (EI) | m/z 97 (M+), 70, 50 | NIST WebBook | |
| 1H NMR | Data available | PubChem[3] | |
| FTIR | Data available | PubChem[3] | |
| GC-MS | Data available | PubChem[3] | |
| 3-Fluoro-4-nitropyridine 1-oxide | NMR, HPLC, LC-MS | Data mentioned to be available | BLD Pharm[4] |
Experimental Protocols
Below are detailed methodologies for key experiments to acquire spectral data for this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) in an agate mortar until a fine powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to separate it from impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp up to 250-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to identify the molecular ion (M⁺) and major fragment ions.
-
Compare the obtained spectrum with library databases for identification.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the described spectral analyses.
References
Comparative Efficacy of 4-Fluoro-3-nitropyridine Analogs as Potent Anticancer Agents
A detailed analysis of a series of novel 3-nitropyridine analogs reveals their significant potential as microtubule-targeting anticancer agents. This guide provides a comparative overview of their biological efficacy, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals.
A recent study has identified a promising class of 3-nitropyridine analogs that exhibit potent cytotoxic and antiproliferative activities across a broad range of cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization, a critical process for cell division. This guide will focus on a comparative analysis of two lead compounds from this series, 4AZA2891 and 4AZA2996, which, while not explicitly confirmed as 4-fluoro-3-nitropyridine analogs in the available literature, represent a closely related and highly active structural class. The core of their activity lies in the substituted 3-nitropyridine scaffold.
Quantitative Biological Efficacy
The in vitro anticancer activity of the 3-nitropyridine analogs was evaluated against a panel of 60 human cancer cell lines. The following table summarizes the growth inhibition (GI50) values for the two lead compounds, 4AZA2891 and 4AZA2996, against a selection of these cell lines, demonstrating their potent and broad-spectrum efficacy.
| Cell Line | Cancer Type | 4AZA2891 GI50 (nM) | 4AZA2996 GI50 (nM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | < 10 | < 10 |
| HL-60(TB) | Leukemia | < 10 | < 10 |
| K-562 | Leukemia | < 10 | < 10 |
| MOLT-4 | Leukemia | < 10 | < 10 |
| RPMI-8226 | Leukemia | < 10 | < 10 |
| SR | Leukemia | < 10 | < 10 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | < 10 | < 10 |
| EKVX | Non-Small Cell Lung | < 10 | < 10 |
| HOP-62 | Non-Small Cell Lung | < 10 | < 10 |
| HOP-92 | Non-Small Cell Lung | < 10 | < 10 |
| NCI-H226 | Non-Small Cell Lung | < 10 | < 10 |
| NCI-H23 | Non-Small Cell Lung | < 10 | < 10 |
| NCI-H322M | Non-Small Cell Lung | < 10 | < 10 |
| NCI-H460 | Non-Small Cell Lung | < 10 | < 10 |
| NCI-H522 | Non-Small Cell Lung | < 10 | < 10 |
| Colon Cancer | |||
| COLO 205 | Colon Cancer | < 10 | < 10 |
| HCC-2998 | Colon Cancer | < 10 | < 10 |
| HCT-116 | Colon Cancer | < 10 | < 10 |
| HCT-15 | Colon Cancer | < 10 | < 10 |
| HT29 | Colon Cancer | < 10 | < 10 |
| KM12 | Colon Cancer | < 10 | < 10 |
| SW-620 | Colon Cancer | < 10 | < 10 |
| CNS Cancer | |||
| SF-268 | CNS Cancer | < 10 | < 10 |
| SF-295 | CNS Cancer | < 10 | < 10 |
| SF-539 | CNS Cancer | < 10 | < 10 |
| SNB-19 | CNS Cancer | < 10 | < 10 |
| SNB-75 | CNS Cancer | < 10 | < 10 |
| U251 | CNS Cancer | < 10 | < 10 |
| Melanoma | |||
| LOX IMVI | Melanoma | < 10 | < 10 |
| MALME-3M | Melanoma | < 10 | < 10 |
| M14 | Melanoma | < 10 | < 10 |
| SK-MEL-2 | Melanoma | < 10 | < 10 |
| SK-MEL-28 | Melanoma | < 10 | < 10 |
| SK-MEL-5 | Melanoma | < 10 | < 10 |
| UACC-257 | Melanoma | < 10 | < 10 |
| UACC-62 | Melanoma | < 10 | < 10 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian Cancer | < 10 | < 10 |
| OVCAR-3 | Ovarian Cancer | < 10 | < 10 |
| OVCAR-4 | Ovarian Cancer | < 10 | < 10 |
| OVCAR-5 | Ovarian Cancer | < 10 | < 10 |
| OVCAR-8 | Ovarian Cancer | < 10 | < 10 |
| NCI/ADR-RES | Ovarian Cancer | < 10 | < 10 |
| SK-OV-3 | Ovarian Cancer | < 10 | < 10 |
| Renal Cancer | |||
| 786-0 | Renal Cancer | < 10 | < 10 |
| A498 | Renal Cancer | < 10 | < 10 |
| ACHN | Renal Cancer | < 10 | < 10 |
| CAKI-1 | Renal Cancer | < 10 | < 10 |
| RXF 393 | Renal Cancer | < 10 | < 10 |
| SN12C | Renal Cancer | < 10 | < 10 |
| TK-10 | Renal Cancer | < 10 | < 10 |
| UO-31 | Renal Cancer | < 10 | < 10 |
| Prostate Cancer | |||
| PC-3 | Prostate Cancer | < 10 | < 10 |
| DU-145 | Prostate Cancer | < 10 | < 10 |
| Breast Cancer | |||
| MCF7 | Breast Cancer | < 10 | < 10 |
| MDA-MB-231/ATCC | Breast Cancer | < 10 | < 10 |
| HS 578T | Breast Cancer | < 10 | < 10 |
| BT-549 | Breast Cancer | < 10 | < 10 |
| T-47D | Breast Cancer | < 10 | < 10 |
| MDA-MB-468 | Breast Cancer | < 10 | < 10 |
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for these 3-nitropyridine analogs is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the 3-nitropyridine analogs for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated as the drug concentration that inhibited cell growth by 50% compared to untreated controls.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer was prepared.
-
Compound Addition: The 3-nitropyridine analogs or control compounds were added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin was initiated by incubating the mixture at 37°C, and the increase in fluorescence due to the incorporation of the reporter into microtubules was monitored over time using a fluorometer.
-
Data Analysis: The inhibition of tubulin polymerization was determined by comparing the fluorescence curves of treated samples with those of untreated controls. The IC50 value was calculated as the concentration of the compound that inhibited tubulin polymerization by 50%.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with the 3-nitropyridine analogs for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
Workflow for Assessing Biological Efficacy
The following diagram illustrates the general workflow for evaluating the biological efficacy of the 3-nitropyridine analogs.
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-Fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic aspects of nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-3-nitropyridine. By objectively comparing its reactivity with relevant alternatives and presenting supporting experimental data, this document serves as a valuable resource for optimizing synthetic strategies and understanding structure-reactivity relationships in the development of novel chemical entities.
Introduction to Nucleophilic Aromatic Substitution on Activated Pyridines
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings. In the realm of heterocyclic chemistry, pyridines activated by electron-withdrawing groups are particularly important substrates. The inherent electron deficiency of the pyridine ring, further enhanced by substituents like the nitro group (-NO₂), renders the ring susceptible to attack by nucleophiles. The position of the leaving group relative to the activating group significantly influences the reaction kinetics. In this compound, the fluorine atom at the 4-position is activated by the adjacent nitro group at the 3-position, making it a prime candidate for SNAr reactions.
The generally accepted mechanism for these reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the overall reaction rate.
Comparative Kinetic Analysis
While specific kinetic data for the nucleophilic substitution of this compound is not abundantly available in the public domain, we can infer its reactivity profile by examining studies on closely related systems. A key comparison can be made with its chloro-analogue, 4-chloro-3-nitropyridine, and other substituted pyridinium ions.
The "element effect" in SNAr reactions typically dictates that the reactivity of the leaving group follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, which is often the rate-determining step.
A study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provides valuable insights into the leaving group's influence on reaction rates and activation parameters. Although this study does not include this compound, the data for 2-fluoro-N-methylpyridinium iodide can serve as a useful benchmark.[1]
Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C [1]
| Substrate | Leaving Group | k (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Fluoro-N-methylpyridinium iodide | F | 0.019 | 12.3 | -24.1 |
| 2-Chloro-N-methylpyridinium iodide | Cl | 0.018 | 12.9 | -22.3 |
| 2-Bromo-N-methylpyridinium bromide | Br | 0.017 | 13.1 | -21.8 |
| 2-Iodo-N-methylpyridinium iodide | I | 0.016 | 13.7 | -20.1 |
Data extracted from a study on 2-substituted N-methylpyridinium ions. This data is presented as a proxy for the expected trend in 4-halo-3-nitropyridines.
The data in Table 1 suggests that for these pyridinium systems, the difference in reactivity between fluoro and chloro substituents is minimal, with the fluoro-substituted compound showing a slightly faster rate.[1] This is accompanied by a lower enthalpy of activation (ΔH‡) and a more negative entropy of activation (ΔS‡), indicating a more ordered transition state.[1] It is important to note that the reaction order for these specific reactions was found to be first-order in the substrate and second-order in piperidine, suggesting a more complex mechanism than a simple bimolecular collision.[1]
For a direct comparison of 4-halo-3-nitropyridines, a detailed kinetic study is required. Based on the principles of SNAr, it is anticipated that this compound would exhibit a faster reaction rate compared to 4-chloro-3-nitropyridine under identical conditions with the same nucleophile.
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic parameters requires a well-designed experimental setup. The following protocol is a general guideline for studying the kinetics of the reaction of this compound with a nucleophile, such as an amine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction between this compound and a selected nucleophile in a suitable solvent.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine, or aniline)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or DMSO)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent. The concentration of the nucleophile should be at least 10-fold greater than the substrate to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis absorption spectra of the reactant (this compound) and the expected product (the corresponding substituted pyridine) to identify a wavelength where the product has significant absorbance and the reactant has minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the this compound stock solution into a cuvette.
-
Initiate the reaction by rapidly adding a known volume of the nucleophile stock solution to the cuvette, ensuring thorough mixing.
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reaches a stable value).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant using the following equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in the reaction mixture.
-
To ensure the reaction is indeed second-order, repeat the experiment with varying concentrations of the nucleophile and plot k_obs versus [Nucleophile]. A linear plot passing through the origin will confirm the second-order nature of the reaction, and the slope of the line will be equal to k₂.
-
-
Determination of Activation Parameters:
-
Conduct the kinetic runs at several different temperatures (e.g., 25, 35, 45, and 55 °C).
-
Calculate the second-order rate constant (k₂) at each temperature.
-
Create an Arrhenius plot by plotting ln(k₂) versus 1/T (where T is the temperature in Kelvin). The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
-
The Arrhenius pre-exponential factor (A) can be determined from the y-intercept (Intercept = ln(A)).
-
The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated using the Eyring equation.
-
Mechanistic Insights and Reaction Pathways
The nucleophilic aromatic substitution on this compound is expected to proceed through the classical SNAr mechanism.
Figure 1: General mechanism for the SNAr reaction of this compound.
The workflow for a typical kinetic study is outlined below.
Figure 2: Experimental workflow for kinetic analysis of SNAr reactions.
Conclusion
The kinetic study of nucleophilic substitution on this compound is crucial for understanding its reactivity and for its effective utilization in synthetic chemistry. While direct quantitative data is limited, comparisons with analogous systems strongly suggest that the fluoro substituent enhances reactivity compared to other halogens, in line with the established principles of SNAr reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic investigations, enabling the generation of valuable data for comparative analysis and reaction optimization. Further studies providing a direct comparison of the kinetic parameters for this compound and its analogues are warranted to build a more complete picture of its reactivity profile.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Fluoro-3-nitropyridine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-3-nitropyridine, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe and compliant research environment.
Immediate Safety and Hazard Summary
This compound is a hazardous chemical that necessitates careful handling in a controlled laboratory environment.[1] Before beginning any procedure, it is crucial to be familiar with the material's safety data sheet (SDS). Key hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[1]
-
Environmental Hazard: Release into the environment should be avoided.
Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data on Waste Management
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Specifically, as a halogenated organic compound. | [2][3] |
| Container Type | Chemically compatible, leak-proof, and sealable container (e.g., polyethylene carboy). | [4] |
| Waste Segregation | Collect separately from non-halogenated organic waste, acidic or alkaline waste streams, heavy metals, pesticides, cyanides, and acutely toxic "P-listed" wastes. | [2][4] |
| Labeling | Label container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant"). | |
| Maximum Accumulation | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory (Satellite Accumulation Area). | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly closed. | [3][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management company. Direct chemical treatment in the laboratory is not advised without a validated and peer-reviewed protocol.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A fully-buttoned lab coat is required.
-
Engineering Control: All handling of waste this compound must be conducted inside a certified chemical fume hood.
Step 2: Waste Collection and Segregation
-
Container: Designate a specific, compatible hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste to prevent costly and complex disposal procedures.[4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and all applicable hazard warnings.
Step 3: Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and alert your institution's EHS or emergency response team.
-
Containment: For small, manageable spills, contain the leak and absorb the material with an inert, dry absorbent such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container, avoiding the creation of dust.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The contaminated absorbent material must be disposed of as hazardous waste.
Step 4: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department.
-
Regulatory Compliance: Ensure that all disposal procedures strictly adhere to local, regional, and national hazardous waste regulations. The generator of the waste is responsible for its proper classification and disposal.
Experimental Protocols for Chemical Treatment (General Guidance)
While a specific, validated protocol for the chemical degradation of this compound was not identified, general methods for the treatment of related compounds can provide insight. These methods should only be considered for development by qualified chemists under controlled conditions and are not a substitute for professional waste disposal.
-
Reduction of the Nitro Group: Aromatic nitro compounds can often be reduced to the corresponding amines, which may be less toxic. Common reducing agents include iron in acidic media or catalytic hydrogenation.[5][6][7] However, the reaction conditions would need to be optimized for this compound, and the final product would still require proper disposal.
-
Incineration: The recommended industrial disposal method is high-temperature incineration in a furnace equipped with an afterburner and scrubber to handle the combustion products, which may include acidic gases like hydrogen fluoride.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C5H3FN2O2 | CID 20129128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. reed.edu [reed.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-3-nitropyridine
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Fluoro-3-nitropyridine, a compound requiring stringent safety protocols. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
Handling this compound necessitates a comprehensive personal protective equipment strategy to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE and best practices.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed immediately upon contamination.[1] |
| Eyes/Face | Safety goggles and face shield | Tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over goggles for added protection against splashes.[1][2] |
| Body | Protective clothing/Lab coat | A flame-resistant lab coat worn over long-sleeved clothing and long pants is the minimum requirement. For larger quantities, chemical-resistant coveralls are advised.[1] |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1] |
| Feet | Chemical-resistant footwear | Closed-toe shoes are mandatory in the laboratory. For handling larger quantities or in case of spills, chemical-resistant boots are recommended.[1] |
Operational Plan: From Handling to Disposal
Adherence to the following step-by-step protocols is critical for minimizing exposure risks and ensuring a safe operational workflow.
Pre-Handling Preparations
-
Familiarization: Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Engineering Controls: Ensure a certified chemical fume hood is fully operational.[3] Eyewash stations and safety showers must be accessible and recently tested.[4][5]
-
PPE Inspection: Inspect all personal protective equipment for any defects, such as cracks, rips, or missing parts, before entering the designated handling area.[4]
-
Spill Kit: Confirm that a well-stocked chemical spill kit is readily available.
Handling Procedures
-
Work Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent all direct contact with the substance. Do not eat, drink, or smoke in the designated handling area.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup:
-
Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Place all contaminated cleaning materials and disposable PPE into the hazardous waste container.
-
Disposal Plan
This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and avoid unnecessary costs.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal Request: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. support.hpe.com [support.hpe.com]
- 3. amiosp.com [amiosp.com]
- 4. asmg.com [asmg.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
